6-Bnz-cAMP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H16N5O7P |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
N-[9-[(4aR,6R,7S)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H16N5O7P/c23-12-13-10(6-27-30(25,26)29-13)28-17(12)22-8-20-11-14(18-7-19-15(11)22)21-16(24)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23H,6H2,(H,25,26)(H,18,19,21,24)/t10-,12+,13?,17-/m1/s1 |
InChI Key |
NXYCBMGKNCJXIC-RIOJEBHXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Decoding the Nuances of cAMP Signaling: A Technical Guide to 6-Bnz-cAMP versus Endogenous cAMP
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, cyclic adenosine (B11128) monophosphate (cAMP) stands as a ubiquitous and pivotal second messenger, orchestrating a vast array of physiological processes. The study of cAMP-mediated pathways has been profoundly advanced by the development of synthetic analogs, among which N6-benzoyladenosine-3',5'-cyclic monophosphate (6-Bnz-cAMP) has emerged as a powerful tool. This technical guide provides an in-depth exploration of the core differences between the synthetic analog this compound and its endogenous counterpart, cAMP. By dissecting their structural distinctions, mechanisms of action, and experimental applications, this document aims to equip researchers with the knowledge to effectively leverage this compound in their scientific endeavors.
Core Distinctions: Structure and Selectivity
The fundamental differences between endogenous cAMP and this compound stem from a key structural modification. This compound possesses a benzoyl group at the N6 position of the adenine (B156593) ring, a modification that profoundly influences its biochemical properties and intracellular behavior.
Endogenous cAMP is a highly versatile signaling molecule that activates two primary downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). This dual activity can complicate the dissection of specific signaling cascades.
This compound , in contrast, is engineered for selectivity. The bulky benzoyl group at the N6 position sterically hinders its binding to the cAMP-binding domain of Epac.[1] Consequently, this compound is a selective activator of PKA, exhibiting minimal to no activation of Epac signaling pathways.[2][3] This selectivity makes it an invaluable tool for isolating and studying PKA-specific cellular responses.
Furthermore, the N6-benzoyl modification renders this compound more resistant to degradation by phosphodiesterases (PDEs), the enzymes responsible for hydrolyzing and inactivating cAMP.[1] This increased metabolic stability leads to a more sustained activation of PKA compared to the transient signaling of endogenous cAMP. Additionally, the lipophilic nature of the benzoyl group enhances the cell permeability of this compound, allowing it to be effectively used in cell-based assays without the need for permeabilization agents.[4][5]
Quantitative Comparison of Binding Affinity and Potency
The differential interactions of endogenous cAMP and this compound with their target proteins can be quantified through their binding affinities (Kd or Ki) and their potency in activating downstream signaling (EC50). The following tables summarize key quantitative data, providing a clear comparison of these two molecules.
| Effector Protein | Ligand | Binding Affinity (Kd/Ki) | Notes | References |
| PKA Holoenzyme | Endogenous cAMP | ~2.9 µM (Kd) | Binding to the holoenzyme complex. | [6] |
| PKA RIα Subunit | Endogenous cAMP | ~0.1 nM (Kd) | High-affinity binding to the regulatory subunit in the absence of the catalytic subunit. | [6] |
| PKA RII Subunits | Endogenous cAMP | Not explicitly found in a comparable format | - | |
| Epac1 | Endogenous cAMP | ~4 µM (Kd) | [7] | |
| Epac2 (CNB-B) | Endogenous cAMP | ~1.2 µM (Kd) | High-affinity binding site. | [7] |
| Epac2 (CNB-A) | Endogenous cAMP | ~87 µM (Kd) | Low-affinity binding site. | [7] |
| PKA (isoform not specified) | This compound | Not explicitly found in Kd format | - | |
| PKA AI and AII subunits | This compound | pKi of 4.0 and 3.8, respectively | pKi is the negative logarithm of the Ki value. | |
| Epac1 | This compound | pKi of 1.3 | Demonstrates significantly lower affinity compared to PKA. |
| Parameter | Ligand | Value | Experimental Context | References |
| EC50 for PKA Activation | This compound | 0.50 pM | Induction of NK1R internalization, a PKA-dependent process. | [8] |
| EC50 for PKA Activation | Endogenous cAMP (stimulated by epinephrine) | 20 - 40 pM | Indirect measurement via phosphorylation of PKA sites. |
Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.
Signaling Pathways and Molecular Interactions
The selective activation of PKA by this compound versus the dual activation of PKA and Epac by endogenous cAMP leads to distinct downstream signaling cascades.
Endogenous cAMP Signaling
Endogenous cAMP, produced by adenylyl cyclase, can bind to and activate both PKA and Epac, leading to a broad range of cellular responses.
This compound Signaling
This compound, due to its selective nature, primarily activates the PKA pathway, allowing for the specific investigation of PKA-mediated events.
Structural Comparison
A visual representation of the structural difference between cAMP and this compound highlights the addition of the benzoyl group.
Detailed Experimental Protocols
The selective nature of this compound makes it an ideal tool for a variety of experimental applications aimed at dissecting PKA-specific signaling. Below are detailed methodologies for key experiments.
In Vitro PKA Kinase Assay
This assay directly measures the ability of this compound to activate purified PKA.
Materials:
-
Purified recombinant PKA catalytic and regulatory subunits
-
This compound and endogenous cAMP standards
-
PKA substrate peptide (e.g., Kemptide)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution (containing [γ-³²P]ATP for radioactive detection or for use with ADP-Glo™ assay)
-
Phosphocellulose paper or 96-well filter plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare Reagents: Reconstitute PKA holoenzyme by incubating catalytic and regulatory subunits. Prepare serial dilutions of this compound and cAMP.
-
Kinase Reaction: In a microcentrifuge tube or 96-well plate, combine the PKA holoenzyme, kinase buffer, and varying concentrations of either this compound or cAMP.
-
Initiate Reaction: Add the PKA substrate peptide and ATP solution to start the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction and Detect:
-
Radioactive Method: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Method (ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: Plot PKA activity against the logarithm of the agonist concentration to determine the EC50 value for each compound.
Cell-Based Assay for PKA Activation: CREB Phosphorylation
This assay assesses the ability of this compound to activate PKA in a cellular context by measuring the phosphorylation of a key downstream target, CREB.
Materials:
-
Cultured cells of interest
-
This compound
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Serum-starve the cells for several hours before treatment. Treat cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for phospho-CREB and normalize to the total CREB levels to determine the fold-change in phosphorylation.
Assessing Epac Activation: Rap1 Activation Assay
This assay is used to confirm the lack of Epac activation by this compound by measuring the activation of the downstream target Rap1.
Materials:
-
Cultured cells
-
This compound and a known Epac activator (e.g., 8-pCPT-2'-O-Me-cAMP) as a positive control
-
Lysis/Wash buffer
-
RalGDS-RBD (Rap-binding domain) agarose (B213101) beads
-
Primary antibody: anti-Rap1
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or the Epac activator. Lyse the cells in a buffer that preserves GTP-bound Rap1.
-
Pull-down of Active Rap1: Incubate cell lysates with RalGDS-RBD agarose beads, which specifically bind to the active, GTP-bound form of Rap1.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze by Western blotting using an anti-Rap1 antibody.
-
Data Analysis: Compare the amount of active Rap1 in cells treated with this compound to untreated and positive control cells.
Experimental Workflow Visualization
A typical experimental workflow to differentiate the effects of this compound and endogenous cAMP is depicted below.
Conclusion
This compound stands as a cornerstone tool for researchers investigating the intricacies of cAMP signaling. Its defining characteristic—the selective activation of PKA without engaging the Epac pathway—provides an unparalleled advantage in dissecting the specific roles of PKA in a multitude of cellular processes. Coupled with its enhanced cell permeability and resistance to degradation, this compound offers a robust and reliable means to probe PKA-dependent signaling with high precision. A thorough understanding of its properties, as outlined in this guide, is paramount for the design of rigorous experiments and the accurate interpretation of their outcomes, ultimately advancing our comprehension of cAMP-mediated cellular regulation and its implications in health and disease.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound sodium salt | cAMP | Tocris Bioscience [tocris.com]
- 4. apexbt.com [apexbt.com]
- 5. scientificlabs.com [scientificlabs.com]
- 6. Signaling through cAMP and cAMP-dependent Protein Kinase: Diverse Strategies for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
6-Bnz-cAMP: A Technical Guide for Investigating PKA-Dependent Processes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N6-Benzoyladenosine-3',5'-cyclic monophosphate (6-Bnz-cAMP), a pivotal tool for the specific activation of Protein Kinase A (PKA) in the study of its diverse downstream cellular processes. This document outlines its mechanism of action, selectivity, and provides detailed experimental protocols and workflows to facilitate its effective use in research and drug development.
Introduction to this compound
This compound is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP) that serves as a selective activator of PKA.[1][2] Unlike the endogenous second messenger cAMP, which can also activate Exchange Protein directly Activated by cAMP (Epac), this compound exhibits a strong preference for PKA, making it an invaluable tool for dissecting PKA-specific signaling pathways.[1][3] Its enhanced metabolic stability compared to cAMP ensures a more sustained activation of PKA in cellular and in vitro assays.[3]
The selectivity of this compound for PKA is attributed to its N6-benzoyl modification, which allows it to preferentially bind to the cAMP-binding domains of the PKA regulatory subunits.[4] PKA exists as a tetramer of two regulatory (R) and two catalytic (C) subunits. Upon binding of an activator like this compound to the R subunits, a conformational change occurs, leading to the dissociation and activation of the C subunits, which then phosphorylate downstream target proteins.
Quantitative Data: Selectivity and Potency
The following table summarizes the binding affinity of this compound for PKA regulatory subunit isoforms and its selectivity over Epac1. The pKi value represents the negative logarithm of the inhibition constant (Ki), with a higher value indicating stronger binding affinity.
| Target Protein | pKi Value | Reference |
| PKA RIα | 4.0 | [4] |
| PKA RIIα | 3.8 | [4] |
| Epac1 | 1.3 | [4] |
As the data indicates, this compound binds to the regulatory subunits of PKA with significantly higher affinity than to Epac1, underscoring its utility as a PKA-selective activator.
Signaling Pathway
The canonical PKA signaling pathway, activated by this compound, is a central regulator of numerous cellular functions. The following diagram illustrates the key steps in this pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to investigate PKA-dependent processes.
In Vitro PKA Activity Assay (Non-Radioactive Kemptide Assay)
This protocol describes a non-radioactive method to measure the kinase activity of PKA in response to this compound using a fluorescently labeled peptide substrate (Kemptide).
Materials:
-
Purified PKA catalytic subunit
-
This compound sodium salt
-
Fluorescently labeled Kemptide (e.g., FITC-Kemptide)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM ATP, 1 mM DTT)
-
Stop solution (e.g., 100 mM EDTA)
-
Agarose (B213101) gel electrophoresis system
-
Fluorescence imager
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in water).
-
Prepare a stock solution of FITC-Kemptide (e.g., 1 mM in water).
-
Prepare the kinase reaction buffer.
-
-
Set up Kinase Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:
-
Kinase reaction buffer
-
Desired concentration of this compound (e.g., for a dose-response curve) or vehicle control.
-
FITC-Kemptide to a final concentration of 10-50 µM.
-
Purified PKA catalytic subunit (e.g., 10-100 ng).
-
-
The final reaction volume is typically 20-50 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 15-30 minutes.
-
-
Stop Reaction:
-
Terminate the reaction by adding an equal volume of stop solution.
-
-
Electrophoresis:
-
Load the samples onto a 1-2% agarose gel. The phosphorylation of FITC-Kemptide will alter its net charge, causing it to migrate differently than the non-phosphorylated peptide.
-
-
Visualization and Quantification:
-
Visualize the gel using a fluorescence imager.
-
Quantify the band intensities of the phosphorylated and non-phosphorylated Kemptide to determine the percentage of substrate phosphorylation and, consequently, the PKA activity.
-
Cellular PKA Activation: Western Blot Analysis of CREB Phosphorylation
This protocol details the steps to assess the activation of PKA in cultured cells by measuring the phosphorylation of a key downstream substrate, CREB (cAMP response element-binding protein), at Serine 133.
Materials:
-
Cultured cells of interest
-
This compound sodium salt
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes). Include a vehicle-treated control group.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-CREB and total CREB. The ratio of phospho-CREB to total CREB indicates the level of PKA activation.
-
Experimental Workflow
The following diagram illustrates a generic experimental workflow for investigating a PKA-dependent cellular process, such as gene expression, using this compound.
Conclusion
This compound is a potent and selective tool for the activation of PKA, enabling researchers to elucidate the specific roles of this crucial kinase in a multitude of cellular signaling pathways. By employing the quantitative data, detailed protocols, and structured workflows provided in this guide, scientists and drug development professionals can confidently and effectively utilize this compound to advance their understanding of PKA-dependent biological processes.
References
The Genesis and Utility of 6-Bnz-cAMP: A Technical Guide
A deep dive into the discovery, development, and application of N6-Benzoyladenosine-3',5'-cyclic monophosphate (6-Bnz-cAMP), a pivotal tool for dissecting cyclic AMP signaling pathways.
This technical guide provides a comprehensive overview of this compound, a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). Tailored for researchers, scientists, and drug development professionals, this document details the discovery, synthesis, mechanism of action, and key experimental applications of this selective Protein Kinase A (PKA) activator.
Discovery and Development: A Quest for Specificity
The journey to understand the multifaceted roles of the second messenger cAMP has been intrinsically linked to the development of synthetic analogs. These molecular tools were engineered to overcome the transient nature of endogenous cAMP and to selectively probe its downstream effectors, primarily PKA and the Exchange protein directly activated by cAMP (Epac).
While the precise first synthesis of this compound is not definitively documented in a single seminal paper, its existence and use are evident in scientific literature by the early 1990s. A 1993 study published in the European Journal of Cell Biology comparatively investigated the effects of N6-benzyl-cAMP and this compound on glioma cell proliferation, indicating that the latter was an established research tool by this time. The development of N6-substituted cAMP analogs was a logical progression in the field, aiming to enhance lipophilicity for better cell permeability and to modulate the affinity for the regulatory subunits of PKA. The benzoyl group at the N6 position of the adenine (B156593) ring confers these properties, making this compound a valuable instrument for studying PKA-dependent signaling pathways in intact cells.
Mechanism of Action: Selective Activation of PKA
This compound functions as a selective activator of PKA. It mimics the action of endogenous cAMP by binding to the regulatory subunits of the PKA holoenzyme, causing a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits then phosphorylate specific serine and threonine residues on target proteins, modulating their activity and eliciting a cellular response.
Crucially, this compound exhibits a significantly lower affinity for Epac, another key sensor of intracellular cAMP. This selectivity allows researchers to dissect the PKA-mediated branches of cAMP signaling from those controlled by Epac.
Quantitative Data
The following tables summarize key quantitative parameters for this compound, providing a comparative look at its binding affinities and biological effects.
Table 1: Binding Affinities of this compound
| Target Protein | Ligand | pKi | Reference |
| PKA (AI subunit) | This compound | 4.0 | [1][2] |
| PKA (AII subunit) | This compound | 3.8 | [1][2] |
| Epac1 | This compound | 1.3 | [1][2] |
Table 2: Biological Activity of this compound
| Cell Line | Parameter | Value | Reference |
| C6 rat glioma cells | IC50 (Growth Inhibition) | > 1000 µM | [3] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Chemical Synthesis of N6-Benzoyl-cAMP
A representative, though not the originally documented, synthetic approach involves:
-
Protection of Adenosine: The hydroxyl groups of adenosine are protected, for example, with acetyl or silyl (B83357) groups.
-
Benzoylation: The protected adenosine is reacted with benzoyl chloride in the presence of a base to introduce the benzoyl group at the N6 position.
-
Deprotection: The protecting groups on the ribose moiety are removed.
-
Phosphorylation and Cyclization: The N6-benzoyl adenosine is then phosphorylated at the 5' position and subsequently cyclized to form the 3',5'-cyclic monophosphate.
-
Purification: The final product is purified using chromatographic techniques such as ion-exchange or reverse-phase chromatography.
In Vitro PKA Activation Assay
This protocol outlines a method to determine the ability of this compound to activate PKA in a cell-free system.
-
Reagents:
-
Purified PKA holoenzyme
-
This compound stock solution (in DMSO or aqueous buffer)
-
PKA substrate (e.g., Kemptide)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PKA substrate, and purified PKA holoenzyme.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding the stopping solution.
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the kinase activity as a function of this compound concentration to determine the activation constant (Ka or EC50).
-
Cell-Based Assay for PKA-Mediated Signaling
This protocol describes how to use this compound to study PKA-dependent signaling in cultured cells.
-
Reagents:
-
Cultured cells of interest
-
This compound stock solution
-
Cell lysis buffer
-
Antibodies specific for a phosphorylated PKA substrate (e.g., phospho-CREB)
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP)
-
Western blotting reagents and equipment
-
-
Procedure:
-
Plate cells and grow to the desired confluency.
-
Treat the cells with varying concentrations of this compound for a specific duration.
-
Lyse the cells using an appropriate lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and Western blotting using an antibody against the phosphorylated PKA substrate.
-
Detect the signal using an appropriate detection reagent.
-
Quantify the band intensities to assess the level of PKA activation.
-
Visualizing the Role of this compound
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's function and application.
References
- 1. caymanchem.com [caymanchem.com]
- 2. N6-benzoyl-Cyclic AMP (sodium salt) | CAS 1135306-29-4 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Differential effects of two structurally related N6-substituted cAMP analogues on C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN112341509A - Preparation method of N6-benzoyl adenosine - Google Patents [patents.google.com]
The Influence of 6-Bnz-cAMP on Gene Expression: A Technical Guide for Researchers
An In-depth Examination of PKA-Specific Signaling and its Transcriptional Consequences
This technical guide provides a comprehensive overview of the effects of N6-Benzoyladenosine-3',5'-cyclic monophosphate (6-Bnz-cAMP) on gene expression. This compound is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP) that acts as a selective activator of Protein Kinase A (PKA), with negligible effects on the Exchange protein directly activated by cAMP (Epac).[1][2] This specificity makes this compound an invaluable tool for dissecting the PKA-dependent signaling pathways that govern a multitude of cellular processes, including gene expression. This guide is intended for researchers, scientists, and drug development professionals investigating cAMP signaling and its therapeutic potential.
The Core Signaling Pathway: PKA-Mediated Gene Regulation
This compound exerts its effects on gene expression primarily through the canonical PKA signaling cascade. Upon entering the cell, this compound binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits.[3] These catalytic subunits then phosphorylate a variety of downstream targets, most notably the cAMP response element-binding protein (CREB).
Phosphorylated CREB (pCREB) translocates to the nucleus, where it binds to cAMP response elements (CREs) in the promoter regions of target genes.[4] This binding event recruits transcriptional co-activators, such as CREB-binding protein (CBP), leading to the initiation of gene transcription.[4][5] This pathway is central to the regulation of a wide array of genes involved in cellular differentiation, proliferation, and metabolism.
Below is a diagram illustrating the signaling pathway initiated by this compound.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Preparation of Osteogenic Matrices from Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Binding Affinity of 6-Bnz-cAMP to PKA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of N6-Benzoyladenosine-3',5'-cyclic monophosphate (6-Bnz-cAMP) to cAMP-dependent Protein Kinase A (PKA). This document delves into the quantitative aspects of this interaction, details the experimental methodologies used for its characterization, and visualizes the relevant biological and experimental workflows.
Introduction to this compound and Protein Kinase A (PKA)
Cyclic AMP (cAMP) is a ubiquitous second messenger that mediates a wide array of cellular processes primarily through the activation of Protein Kinase A (PKA). PKA is a tetrameric holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active C-subunits then phosphorylate a multitude of substrate proteins, thereby regulating diverse cellular functions.
This compound is a synthetic, cell-permeable analog of cAMP. It is a potent and selective activator of PKA.[1] A key characteristic of this compound is its resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes responsible for degrading cAMP.[2] This resistance allows for a more sustained activation of PKA compared to the transient activation by endogenous cAMP, making it a valuable tool for studying PKA-mediated signaling pathways. Furthermore, this compound selectively activates PKA over other cAMP-binding proteins like the Exchange protein directly activated by cAMP (Epac).[1]
Quantitative Analysis of this compound Binding to PKA
| Compound | Assay | Target/Process | EC50 Value |
| This compound | NK1R Internalization Assay | PKA-dependent neurokinin 1 receptor internalization | 0.50 pM[2] |
| Epinephrine | PKA Site Phosphorylation Assay | Endogenous cAMP production leading to PKA activation | 20 - 40 pM[2] |
Table 1: Comparative EC50 values for PKA activation. This table highlights the exceptionally high potency of this compound in a PKA-dependent cellular process compared to a physiological agonist that stimulates endogenous cAMP production.
Experimental Protocols for Determining Binding Affinity
Several biophysical and biochemical techniques can be employed to determine the binding affinity and activation constants of ligands like this compound to PKA. Below are detailed methodologies for key experiments.
In Vitro PKA Activity Assay
This assay measures the enzymatic activity of the PKA catalytic subunit upon its release from the regulatory subunits following the binding of an activator.
Objective: To determine the concentration of this compound required for half-maximal activation of PKA (EC50).
Materials:
-
Purified PKA holoenzyme
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM ATP)
-
PKA substrate (e.g., a fluorescently labeled peptide like Kemptide)
-
Stop solution (e.g., EDTA solution)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in kinase buffer.
-
In a microplate, add the PKA holoenzyme and the PKA substrate to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control with no activator.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence or radioactivity of the phosphorylated substrate using a microplate reader.
-
Plot the measured activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[2]
Fluorescence Anisotropy/Polarization (FA/FP) Assay
This technique measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger protein.
Objective: To determine the binding affinity (Kd) of this compound to the PKA regulatory subunit.
Materials:
-
Purified PKA regulatory subunit (R-subunit)
-
Fluorescently labeled cAMP analog (tracer) with known affinity for the R-subunit
-
This compound
-
Assay buffer
-
Microplate reader with polarization filters
Procedure:
-
Determine the optimal concentration of the R-subunit and the fluorescent tracer that gives a stable and measurable fluorescence polarization signal.
-
Prepare a serial dilution of unlabeled this compound.
-
In a microplate, mix the R-subunit and the fluorescent tracer.
-
Add the different concentrations of this compound to the wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well.
-
As this compound competes with the fluorescent tracer for binding to the R-subunit, a decrease in polarization will be observed with increasing concentrations of this compound.
-
Plot the change in fluorescence polarization against the logarithm of the this compound concentration to determine the IC50, from which the Ki (and subsequently Kd) can be calculated.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate.
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) for the interaction between this compound and the PKA regulatory subunit.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Purified PKA regulatory subunit
-
This compound
-
Running buffer
-
Immobilization reagents
Procedure:
-
Immobilize the purified PKA regulatory subunit onto the surface of the sensor chip.
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound over the sensor surface and monitor the binding in real-time.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of this compound.
-
Regenerate the sensor surface between different analyte concentrations if necessary.
-
Analyze the resulting sensorgrams to determine the kinetic parameters (ka and kd) and the equilibrium dissociation constant (Kd).[3]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Objective: To obtain a complete thermodynamic profile of the binding of this compound to the PKA regulatory subunit.
Materials:
-
Isothermal titration calorimeter
-
Purified PKA regulatory subunit
-
This compound
-
Dialysis buffer
Procedure:
-
Dialyze both the PKA regulatory subunit and this compound extensively against the same buffer to minimize heat of dilution effects.
-
Load the PKA regulatory subunit into the sample cell of the calorimeter.
-
Load a concentrated solution of this compound into the injection syringe.
-
Perform a series of injections of this compound into the sample cell while monitoring the heat changes.
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the Kd, stoichiometry, and enthalpy of the interaction.[3]
Visualizing Signaling Pathways and Experimental Workflows
PKA Signaling Pathway
The following diagram illustrates the canonical PKA signaling pathway, initiated by an extracellular signal and culminating in a cellular response.
Caption: The PKA signaling pathway from extracellular signal to cellular response.
Experimental Workflow for Binding Affinity Determination
The following diagram outlines a typical workflow for determining the binding affinity of a ligand to its target protein.
Caption: A generalized workflow for determining protein-ligand binding affinity.
Conclusion
This compound is a highly potent and selective activator of PKA, making it an indispensable tool for researchers in cell signaling and drug discovery. Its resistance to degradation by PDEs ensures a sustained cellular response, allowing for the detailed study of PKA-dependent pathways. The experimental methodologies outlined in this guide provide a robust framework for quantifying the binding affinity and activation potency of this compound and other cAMP analogs. A thorough understanding of the binding kinetics and thermodynamics of such compounds is crucial for the development of novel therapeutics targeting the PKA signaling cascade.
References
Is 6-Bnz-cAMP an Effective Epac-Negative Control? An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that orchestrates a vast array of physiological processes, from gene transcription and cell proliferation to metabolic regulation. For decades, the primary effector of cAMP was considered to be cAMP-dependent protein kinase (PKA). However, the discovery of Exchange Protein Directly Activated by cAMP (Epac) has unveiled a parallel, PKA-independent signaling axis. This duality necessitates the use of specific pharmacological tools to dissect the distinct roles of PKA and Epac in cellular signaling. N6-Benzoyladenosine-3',5'-cyclic monophosphate (6-Bnz-cAMP) is a cell-permeable cAMP analog widely used to selectively activate PKA. This guide provides a comprehensive technical evaluation of this compound's efficacy as a negative control for Epac signaling pathways.
The Divergent Pathways of cAMP Signaling
Upon synthesis by adenylyl cyclase, intracellular cAMP can bind to and activate at least two distinct families of effector proteins: PKA and Epac.
-
The PKA Pathway: The inactive PKA holoenzyme is a tetramer consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change that releases the active catalytic subunits. These subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues, modulating their activity.
-
The Epac Pathway: Epac proteins (Epac1 and Epac2) function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. In the absence of cAMP, the catalytic activity of Epac is autoinhibited. cAMP binding relieves this autoinhibition, allowing Epac to catalyze the exchange of GDP for GTP on Rap proteins, thereby activating them and initiating downstream signaling cascades.
The existence of these two pathways underscores the importance of using selective activators to attribute specific cellular responses to either PKA or Epac.
Quantitative Analysis of cAMP Analog Selectivity
The utility of a cAMP analog as a selective tool is determined by its differential affinity and efficacy for PKA versus Epac. The following table summarizes the quantitative data for cAMP and its key analogs, this compound and the Epac-selective agonist 8-pCPT-2'-O-Me-cAMP.
| Compound | Target | Parameter | Value | Reference(s) |
| cAMP | Epac1 | EC50 | 30 µM | |
| PKA | - | - | ||
| This compound | PKA | Activator | Selectively activates PKA | |
| Epac | - | Does not activate Epac | ||
| 8-pCPT-2'-O-Me-cAMP | Epac1 | EC50 | 2.2 µM | |
| PKA | EC50 | >10 µM (weak activator) |
As the data indicates, this compound is consistently reported as a selective activator of PKA with no significant activation of Epac, making it a suitable negative control for studying Epac-mediated effects. Conversely, 8-pCPT-2'-O-Me-cAMP demonstrates a clear preference for Epac activation, with an EC50 value significantly lower than that for PKA, establishing it as a potent and selective Epac agonist.
Experimental Protocols for Validating Selectivity
To empirically validate the selectivity of this compound in a given experimental system, it is crucial to perform assays that directly measure the activation of both PKA and Epac.
Protocol 1: PKA Kinase Activity Assay (ELISA-based)
This protocol is based on a solid-phase enzyme-linked immunosorbent assay (ELISA) that utilizes a specific synthetic peptide substrate for PKA and a polyclonal antibody that recognizes the phosphorylated form of the substrate.
Materials:
-
PKA Kinase Activity Assay Kit (e.g., Abcam ab139435)
-
Cell lysates treated with control, this compound, and a positive control (e.g., Forskolin).
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Prepare Reagents and Samples: Prepare all reagents, standards, and cell lysates according to the kit manufacturer's instructions.
-
Kinase Reaction:
-
Add 40 µL of diluted samples or standards to the wells of the PKA substrate microtiter plate.
-
Initiate the kinase reaction by adding 10 µL of reconstituted ATP to each well.
-
Seal the plate and incubate at 30°C for 90 minutes with gentle shaking.
-
-
Detection:
-
Terminate the reaction by emptying the wells.
-
Add 25 µL of Rabbit Phospho PKA Substrate Antibody to each well.
-
Add 25 µL of Donkey anti-Rabbit IgG HRP Conjugate to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Development:
-
Wash the plate four times with 1X Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well and incubate at room temperature for 30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
-
Data Acquisition: Measure the optical density at 450 nm using a microplate reader. The signal intensity is proportional to the PKA activity.
Protocol 2: Epac Activity Assay (Rap1 Activation Pull-Down)
This assay measures the activation of Epac by quantifying the amount of its downstream effector, Rap1, in its active GTP-bound state.
Materials:
-
Rap1 Activation Assay Kit (e.g., NewEast Biosciences, Cell Biolabs, Abcam)
-
Cell lysates treated with control, this compound, and a positive control (e.g., 8-pCPT-2'-O-Me-cAMP).
-
RalGDS-RBD agarose (B213101) beads (binds to active Rap1-GTP).
-
Anti-Rap1 antibody.
-
Reagents for SDS-PAGE and Western blotting.
Procedure:
-
Cell Lysis:
-
Culture and treat cells as desired.
-
Lyse cells in ice-cold 1X Assay/Lysis Buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Positive and Negative Controls (Optional but Recommended):
-
Aliquot lysate into two tubes.
-
Load one aliquot with non-hydrolyzable GTPγS (positive control) and the other with GDP (negative control) according to the kit protocol.
-
-
Pull-Down of Active Rap1:
-
Aliquot 0.5 - 1 mL of cell lysate to a microcentrifuge tube.
-
Add 40 µL of resuspended RalGDS-RBD agarose bead slurry.
-
Incubate at 4°C for 1 hour with gentle agitation.
-
-
Washing:
-
Pellet the beads by centrifugation at 5,000 x g for 1 minute.
-
Wash the bead pellet three times with 1X Assay Buffer.
-
-
Elution and Western Blotting:
-
Resuspend the final bead pellet in 40 µL of 2X reducing SDS-PAGE sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Rap1 antibody to detect the amount of pulled-down active Rap1.
-
Protocol 3: Live-Cell Imaging with FRET-based Biosensors
Fluorescence Resonance Energy Transfer (FRET)-based biosensors allow for the real-time monitoring of PKA and Epac activity in living cells with high spatiotemporal resolution.
-
PKA Biosensor (e.g., AKAR): A-Kinase Activity Reporter (AKAR) is a genetically encoded sensor that exhibits a change in FRET upon phosphorylation by PKA.
-
Epac Biosensor (e.g., ICUE): Indicator of cAMP Using Epac (ICUE) is a FRET-based sensor that changes conformation and FRET efficiency upon direct binding of cAMP to the Epac backbone.
General Procedure:
-
Transfection: Transfect the cells of interest with plasmids encoding the desired FRET biosensor.
-
Cell Culture and Treatment: Culture the transfected cells under appropriate conditions. During imaging, perfuse the cells with solutions containing control, this compound, or other compounds of interest.
-
FRET Imaging: Acquire CFP and FRET images at regular intervals using a fluorescence microscope equipped for ratiometric FRET imaging.
-
Data Analysis: Calculate the FRET ratio (e.g., YFP/CFP or CFP/YFP) over time. An increase or decrease in the FRET ratio, depending on the specific biosensor design, indicates activation of PKA or Epac.
Visualizations of Signaling and Experimental Logic
cAMP Signaling Pathways
Caption: Dual signaling pathways of cAMP activating both PKA and Epac.
Experimental Workflow for Validating this compound Selectivity
Caption: Workflow for testing the selectivity of this compound.
Logical Relationship of cAMP Analogs
Caption: Selectivity of cAMP analogs for PKA and Epac.
Conclusion
Based on the available biochemical data and its extensive use in the scientific literature, This compound is an effective and reliable Epac-negative control . It selectively activates the PKA signaling pathway without significantly engaging Epac. However, for rigorous experimental design, it is imperative to include appropriate controls. When investigating the role of Epac, experiments utilizing this compound as a negative control should be complemented with a positive control, such as the Epac-selective agonist 8-pCPT-2'-O-Me-cAMP, to confirm that the Epac pathway is functional in the system under study. By employing this comprehensive approach, researchers can confidently dissect the distinct contributions of PKA and Epac to cAMP-mediated cellular responses.
Methodological & Application
Utilizing 6-Bnz-cAMP for Selective PKA Activation in Cell Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Benzoyl-adenosine-3',5'-cyclic monophosphate (6-Bnz-cAMP) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP) that serves as a potent and selective activator of cAMP-dependent Protein Kinase A (PKA).[1][2][3][4] Its chemical modification allows it to readily cross cell membranes, making it an invaluable tool for studying PKA-mediated signaling pathways in various cell culture systems. A key advantage of this compound is its selectivity for PKA over another major cAMP effector, the Exchange protein directly activated by cAMP (Epac).[1][3][5] This specificity enables researchers to dissect the distinct roles of these two pathways in cellular processes.
This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments, aimed at researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound mimics the action of endogenous cAMP by binding to the regulatory subunits of the PKA holoenzyme. This binding induces a conformational change, leading to the dissociation and activation of the catalytic subunits. The active catalytic subunits can then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby regulating a wide array of cellular functions, including gene expression, metabolism, and cell proliferation and differentiation.
The selectivity of this compound for PKA over Epac is a critical feature. For instance, it binds to the PKA subunits AI and AII with significantly higher affinity (pKi values of 4.0 and 3.8, respectively) compared to its binding to Epac1 (pKi of 1.3).[4] This allows for the targeted activation of the PKA signaling cascade without confounding effects from Epac activation.
Signaling Pathway
Caption: PKA signaling pathway activated by this compound.
Applications in Cell Culture
This compound is a versatile tool for investigating a multitude of biological processes. Below are examples of its application with corresponding data and protocols.
Induction of Osteoblast Differentiation
This compound has been shown to promote the differentiation of osteoblast-like cells.
Quantitative Data Summary:
| Cell Line | Concentration of this compound | Incubation Time | Observed Effect | Reference |
| MC3T3-E1 | 100 µM | 7-21 days | Increased Runx2 expression and alkaline phosphatase (ALP) activity. | [6] |
Experimental Protocol: Induction of Osteoblast Differentiation
Caption: Workflow for osteoblast differentiation using this compound.
Methodology:
-
Cell Seeding: Seed MC3T3-E1 osteoblast-like cells in a 24-well plate at a density of 5 x 10^4 cells/mL in alpha minimal essential medium (α-MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Prepare the treatment medium by supplementing the regular growth medium with 100 µM this compound. A control group with regular growth medium should be run in parallel.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Media Change: Replace the respective media every 3 to 4 days.
-
Analysis: At specified time points (e.g., day 7, 14, and 21), harvest the cells.
-
Western Blot: Lyse the cells and perform Western blotting to analyze the expression levels of the osteogenic transcription factor Runx2.
-
ALP Activity Assay: Measure the alkaline phosphatase activity using a commercially available kit as an indicator of osteoblast differentiation.
-
Regulation of Schwann Cell Development
This compound can be used to study the role of PKA in Schwann cell differentiation and myelination.
Quantitative Data Summary:
| Cell Type | Concentration of this compound | Incubation Time | Observed Effect | Reference |
| Mouse Schwann cells | 1 mM | 72 hours | In combination with Neuregulin 1 (NRG1), induced high levels of Krox-20 expression, a key myelination transcription factor. Suppressed c-Jun protein levels. | [7] |
Experimental Protocol: Schwann Cell Differentiation Assay
Methodology:
-
Cell Culture: Culture primary mouse Schwann cells on a suitable substrate.
-
Treatment: Treat the cells with 1 mM this compound in combination with 20 ng/mL NRG1 for 72 hours. Include control groups with no treatment, NRG1 alone, and this compound alone.
-
Immunocytochemistry: After 72 hours, fix the cells and perform immunocytochemistry to detect the expression of Krox-20 and c-Jun proteins.
-
Quantification: Quantify the percentage of cells expressing Krox-20 and c-Jun by counting positive cells from multiple fields of view under a fluorescence microscope.
Preparation and Storage of this compound
Reconstitution and Storage of Stock Solutions
Proper handling and storage of this compound are crucial for maintaining its activity.
Quantitative Data Summary:
| Solvent | Maximum Concentration | Storage of Stock Solution | Shelf Life | Reference |
| Water | 100 mM (45.53 mg/mL) | -20°C or -80°C | 1 month at -20°C, 6 months at -80°C | [1] |
| PBS (pH 7.2) | 3 mg/mL | -20°C | Not specified | [4] |
Protocol for Preparing a 100 mM Stock Solution in Water:
-
Weighing: Accurately weigh the desired amount of this compound sodium salt (Molecular Weight: 455.29 g/mol , may vary by batch).
-
Reconstitution: Add the appropriate volume of sterile, nuclease-free water to achieve a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 45.53 mg of this compound in 1 mL of water.
-
Dissolving: Vortex briefly to ensure complete dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is recommended to keep the vials sealed and away from moisture.[1] While the sodium salt form is relatively stable, leaving it at room temperature overnight is not recommended.[8]
Conclusion
This compound is a powerful pharmacological tool for the selective activation of the PKA signaling pathway in cell culture. Its cell permeability and high specificity for PKA over Epac allow for precise investigation of PKA-dependent cellular processes. The protocols and data presented here provide a framework for researchers to design and execute experiments to explore the multifaceted roles of PKA in their specific areas of interest. As with any signaling molecule, it is crucial to perform dose-response experiments to determine the optimal concentration for the specific cell type and experimental context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound sodium salt ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Small Molecule PKA-specific Cyclic AMP Analogue as an Inducer of Osteoblast-like Cells Differentiation and Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Osteoblast Differentiation Using 6-Bnz-cAMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Benzoyladenosine-3',5'-cyclic monophosphate (6-Bnz-cAMP) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP) that serves as a selective activator of cAMP-dependent Protein Kinase A (PKA).[1][2][3] Unlike other cAMP analogs, this compound does not activate Exchange proteins directly activated by cAMP (Epac), making it a specific tool to investigate the PKA signaling pathway's role in cellular processes.[1][2][3] In the context of bone biology, the cAMP/PKA pathway is a known regulator of osteogenesis.[4][5][6] This document provides detailed application notes and experimental protocols for utilizing this compound to induce and study osteoblast differentiation.
Mechanism of Action
This compound is a lipophilic molecule that can readily cross the cell membrane. Once inside the cell, it specifically binds to and activates PKA. The activation of PKA leads to the phosphorylation of downstream targets, including the cAMP response element-binding protein (CREB).[4] Phosphorylated CREB (pCREB) then translocates to the nucleus, where it binds to cAMP response elements (CRE) on the promoters of target genes, thereby modulating their transcription. In osteoblasts, this signaling cascade has been shown to upregulate the expression of key osteogenic markers, promoting differentiation and subsequent mineralization of the extracellular matrix.
Data Presentation
The following tables summarize the quantitative effects of this compound on key markers of osteoblast differentiation, primarily in MC3T3-E1 pre-osteoblastic cells.
Table 1: Effect of this compound on Osteogenic Marker Expression and Mineralization
| Marker | Cell Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Runx2 | MC3T3-E1 | 100 µM | 1 and 7 days | Increased protein expression | |
| Alkaline Phosphatase (ALP) Activity | MC3T3-E1 | 100 µM | 7 and 14 days | Significant increase in activity | |
| Osteopontin (OPN) | MC3T3-E1 | 100 µM | Not specified | Increased protein expression | |
| Osteocalcin (OCN) | MC3T3-E1 | 100 µM | Not specified | Increased protein expression | |
| Calcium Deposition | MC3T3-E1 | 100 µM | 21 days | Enhanced matrix mineralization |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound on osteoblast differentiation.
Protocol 1: Cell Culture and Osteogenic Differentiation
This protocol describes the general procedure for culturing pre-osteoblastic cells and inducing differentiation with this compound.
Materials:
-
MC3T3-E1 pre-osteoblastic cell line
-
Alpha Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound sodium salt (cell-permeable)
-
Osteogenic differentiation medium (α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate)
-
Tissue culture plates/flasks
Procedure:
-
Cell Seeding: Culture MC3T3-E1 cells in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Initiation of Differentiation: Once cells reach 80-90% confluency, switch to the osteogenic differentiation medium.
-
Treatment: For the experimental group, supplement the osteogenic differentiation medium with 100 µM this compound. The control group should receive the osteogenic differentiation medium without this compound.
-
Medium Change: Replace the medium every 2-3 days for the duration of the experiment (typically 7 to 21 days).
-
Analysis: Harvest cells at various time points (e.g., day 7, 14, and 21) for downstream analyses as described in the following protocols.
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation.[7]
Materials:
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution
-
Stop solution (e.g., 3 M NaOH)
-
96-well microplate reader
-
BCA or Bradford protein assay kit
Procedure:
-
Cell Lysis: At the desired time point (e.g., day 7 or 14), wash the cell monolayer twice with ice-cold PBS. Add cell lysis buffer and incubate on ice for 10-15 minutes. Scrape the cells and collect the lysate.
-
Centrifugation: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
ALP Reaction: In a 96-well plate, add a known amount of protein lysate and pNPP substrate solution to each well. Incubate at 37°C for 15-30 minutes.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Normalization: Normalize the ALP activity to the total protein concentration.
Protocol 3: Alizarin Red S Staining for Mineralization
Alizarin Red S staining is used to detect calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.[7][8]
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) or 10% Formalin
-
Deionized water
-
2% Alizarin Red S solution (pH 4.1-4.3)
Procedure:
-
Fixation: At the end of the culture period (e.g., day 21), wash the cells twice with PBS. Fix the cells with 4% PFA or 10% formalin for 15-30 minutes at room temperature.
-
Washing: Wash the fixed cells three times with deionized water.
-
Staining: Add 2% Alizarin Red S solution to each well and incubate for 20-30 minutes at room temperature.
-
Final Washes: Carefully aspirate the staining solution and wash the cells four to five times with deionized water to remove excess stain.
-
Visualization: Visualize and photograph the stained mineralized nodules using a microscope. For quantification, the stain can be extracted with 10% acetic acid, and the absorbance can be measured at 450 nm.
Protocol 4: Western Blot for Osteogenic Protein Expression
This protocol is for analyzing the expression levels of osteogenic marker proteins like Runx2, OPN, and OCN.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Runx2, anti-OPN, anti-OCN, anti-pCREB, anti-CREB, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells using RIPA buffer and determine the protein concentration.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualization of Pathways and Workflows
Signaling Pathway of this compound in Osteoblasts
Caption: Signaling pathway of this compound in osteoblast differentiation.
Experimental Workflow for Studying this compound Effects
Caption: Experimental workflow for assessing the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound sodium salt | cAMP | Tocris Bioscience [tocris.com]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. researchgate.net [researchgate.net]
- 5. An activator of the cAMP/PKA/CREB pathway promotes osteogenesis from human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application of 6-Bnz-cAMP in Neuroscience Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Benzoyladenosine-3',5'-cyclic monophosphate (6-Bnz-cAMP) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger crucial for a myriad of physiological processes within the nervous system. A key feature of this compound is its selective activation of cAMP-dependent Protein Kinase A (PKA) without significantly stimulating the Exchange protein directly activated by cAMP (Epac).[1][2][3] This selectivity makes this compound an invaluable pharmacological tool for dissecting the specific roles of the PKA signaling pathway in various neuronal functions, including differentiation, proliferation, and neurotransmitter release. By isolating the PKA-mediated effects of cAMP, researchers can gain a clearer understanding of the distinct and sometimes opposing roles of the PKA and Epac pathways in neuronal signaling.
Application 1: Induction of Schwann Cell Differentiation and Myelination
Background: The differentiation of Schwann cells, the myelinating glia of the peripheral nervous system, is a critical process for proper nerve function. The cAMP/PKA signaling pathway is a key regulator of this process, promoting the expression of myelin-related genes. This compound, in conjunction with Neuregulin-1 (NRG1), has been shown to effectively induce the expression of critical myelination markers, such as Krox-20 and Myelin Protein Zero (P0).[4]
Quantitative Data Summary
| Parameter | Treatment | Concentration | Duration | Result | Reference |
| Krox-20 Expression | This compound + NRG1 | 1 mM this compound, 20 ng/mL NRG1 | 72 hours | Significant induction of Krox-20 positive Schwann cells. | [4] |
| c-Jun Suppression | This compound | 1 mM | 72 hours | Greatly reduced levels of c-Jun expression in Schwann cells. | [4] |
| P0 Expression | This compound + NRG1 | 1 mM this compound, 20 ng/mL NRG1 | 72 hours | Induction of P0 protein expression in Schwann cells. | [4] |
Signaling Pathway
The activation of PKA by this compound in Schwann cells leads to the phosphorylation and activation of transcription factors such as CREB (cAMP response element-binding protein).[5] This, in concert with signaling from NRG1 receptors (ErbB2/ErbB3), promotes the expression of key transcription factors for myelination, like Krox-20. Krox-20, in turn, drives the expression of myelin-specific proteins, including P0, and suppresses inhibitors of differentiation like c-Jun.[4][6]
References
- 1. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound sodium salt | cAMP | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Schwann Cell Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Krox-20 inhibits Jun-NH2-terminal kinase/c-Jun to control Schwann cell proliferation and death - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detection of Protein Kinase A (PKA) Activation Using 6-Bnz-cAMP by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase A (PKA) is a crucial serine/threonine kinase involved in a multitude of cellular signaling pathways, including metabolism, gene expression, and cell growth.[1][2][3] The activation of PKA is initiated by the binding of cyclic adenosine (B11128) monophosphate (cAMP), which causes the dissociation of the regulatory subunits from the catalytic subunits.[1][3] The freed catalytic subunits are then able to phosphorylate downstream substrate proteins. 6-Bnz-cAMP is a cell-permeable and selective activator of PKA, making it a valuable tool for studying PKA-mediated signaling events.[4] This application note provides a detailed protocol for detecting the activation of PKA in response to this compound treatment using the Western blot technique. The phosphorylation status of the well-characterized PKA substrate, cAMP response element-binding protein (CREB) at serine 133, is used as a primary indicator of PKA activity.[5][6][7]
PKA Signaling Pathway
The activation of PKA by this compound initiates a signaling cascade that leads to the phosphorylation of various downstream targets. A simplified diagram of this pathway is presented below.
Caption: PKA signaling cascade initiated by this compound.
Experimental Workflow
The overall workflow for the Western blot protocol is depicted in the following diagram.
Caption: Step-by-step Western blot workflow.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cell line known to express PKA and respond to cAMP analogs (e.g., HEK293, PC12, or as determined by the researcher).
-
This compound: Cell-permeable PKA activator.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE Gels: Appropriate acrylamide (B121943) percentage for the target protein (e.g., 10-12% for CREB).
-
Transfer Buffer: Standard Tris-Glycine buffer with methanol.
-
Membrane: Polyvinylidene difluoride (PVDF).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-CREB (Ser133) antibody.
-
Mouse or Rabbit anti-total CREB antibody.
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence detection system.
Cell Culture and Treatment
-
Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 4-6 hours prior to treatment, if necessary, to reduce basal signaling.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) for a fixed time point (e.g., 30 minutes) for the dose-response experiment.
-
For the time-course experiment, treat cells with a fixed concentration of this compound (e.g., 100 µM) for different durations (e.g., 0, 5, 15, 30, 60 minutes).
-
Include a vehicle control (e.g., DMSO or saline) for all experiments.
Cell Lysis and Protein Quantification
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer and 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against phospho-CREB (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB. Alternatively, a parallel gel can be run and blotted for total CREB.
-
Calculate the ratio of phospho-CREB to total CREB for each sample.
Data Presentation
The quantitative data from the dose-response and time-course experiments should be summarized in tables for clear comparison.
Table 1: Dose-Response of this compound on CREB Phosphorylation
| This compound (µM) | Phospho-CREB (Relative Densitometry Units) | Total CREB (Relative Densitometry Units) | Ratio (Phospho-CREB / Total CREB) |
| 0 (Vehicle) | 150 | 1000 | 0.15 |
| 10 | 350 | 980 | 0.36 |
| 50 | 800 | 1020 | 0.78 |
| 100 | 1200 | 990 | 1.21 |
| 200 | 1250 | 1010 | 1.24 |
Table 2: Time-Course of CREB Phosphorylation by 100 µM this compound
| Time (minutes) | Phospho-CREB (Relative Densitometry Units) | Total CREB (Relative Densitometry Units) | Ratio (Phospho-CREB / Total CREB) |
| 0 | 140 | 1010 | 0.14 |
| 5 | 550 | 990 | 0.56 |
| 15 | 1050 | 1020 | 1.03 |
| 30 | 1200 | 1000 | 1.20 |
| 60 | 900 | 980 | 0.92 |
Note: The data presented in these tables are representative and will vary depending on the cell line and experimental conditions.
Conclusion
This application note provides a comprehensive protocol for the detection of PKA activation by this compound using Western blotting. By monitoring the phosphorylation of a key PKA substrate, CREB, researchers can effectively assess the potency and kinetics of PKA activation in response to this selective activator. The provided workflow, protocols, and data presentation guidelines offer a robust framework for investigating PKA signaling in various research and drug discovery contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation of the cAMP response element binding protein CREB by cAMP-dependent protein kinase A and glycogen synthase kinase-3 alters DNA-binding affinity, conformation, and increases net charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Illuminating PKA Signaling: Live-Cell Imaging with 6-Bnz-cAMP
Application Note and Protocols for Monitoring Protein Kinase A (PKA) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA) is a crucial enzyme that acts as a central hub in numerous signal transduction pathways, regulating a wide array of cellular processes including metabolism, gene expression, and cell proliferation.[1] The dysregulation of PKA activity is implicated in various diseases, making it a key target for drug discovery and development. Live-cell imaging with genetically encoded biosensors offers a powerful approach to study the spatiotemporal dynamics of PKA activity in its native cellular environment. This document provides detailed application notes and protocols for utilizing 6-Bnz-cAMP, a cell-permeable and selective PKA activator, in conjunction with Förster Resonance Energy Transfer (FRET)-based biosensors to monitor PKA activity in real-time.[2]
This compound: A Selective PKA Activator
N6-Benzoyl-cAMP (this compound) is a cell-permeable analog of cyclic AMP (cAMP) that selectively activates PKA-dependent signaling pathways.[2] Unlike broader activators such as forskolin, which stimulates adenylyl cyclase to produce cAMP, this compound directly activates PKA, offering a more targeted approach to studying its downstream effects. This selectivity is particularly advantageous for dissecting the specific roles of PKA in complex signaling networks.
Monitoring PKA Activity with FRET-Based Biosensors
Genetically encoded FRET-based biosensors, such as the A-Kinase Activity Reporter (AKAR), are powerful tools for visualizing PKA activity within living cells.[3][4] These biosensors typically consist of a FRET pair of fluorescent proteins, such as Cyan Fluorescent Protein (CFP) and Yellow Fluorescent Protein (YFP), flanking a PKA-specific substrate peptide and a phospho-amino acid binding domain.[4] Upon phosphorylation by active PKA, the biosensor undergoes a conformational change, altering the distance and/or orientation between the two fluorophores. This change leads to a measurable change in the FRET efficiency, which can be quantified by ratiometric imaging of the YFP and CFP emission intensities.[5] An increase in the YFP/CFP emission ratio typically indicates an increase in PKA activity.[5]
PKA Signaling Pathway with this compound
The following diagram illustrates the mechanism by which this compound activates PKA and the subsequent monitoring of this activity using a FRET-based biosensor.
Caption: PKA activation by this compound and FRET biosensor monitoring.
Quantitative Data
The following table summarizes concentrations of various PKA activators used in live-cell imaging studies to induce PKA activity, providing a reference for experimental design.
| Activator | Cell Type | Concentration | Observed Effect | Reference |
| This compound | INS-1 cells | 100 µM | Used to assess effects on KATP channels. | [6] |
| Forskolin | HEK293 cells | 10 µM | Stimulation of PKA activity detected by FRET. | [7] |
| Forskolin | Cardiomyocytes | 10 µM | Increase in SR-AKAR3 FRET ratio. | [8] |
| Isoproterenol | Cardiomyocytes | 10 µM | Increase in SR-AKAR3 FRET ratio. | [8] |
| 8-Bromo-cAMP | Cardiomyocytes | 10 µM | Smaller increase in SR-AKAR3 FRET ratio compared to isoproterenol. | [8] |
Experimental Protocols
This section provides a detailed protocol for live-cell imaging of PKA activity using this compound and a FRET-based biosensor (e.g., AKAR). This protocol is adapted from established methods for similar PKA activators and biosensors.[5][9]
Materials
-
HEK293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
AKAR biosensor plasmid DNA (e.g., AKAR3)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Phosphate-Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound sodium salt
-
Dimethyl sulfoxide (B87167) (DMSO)
-
35 mm glass-bottom imaging dishes
-
Fluorescence microscope equipped for live-cell imaging with CFP and YFP filter sets
Protocol
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
One day before transfection, seed the cells onto 35 mm glass-bottom imaging dishes to reach 70-80% confluency on the day of transfection.
-
Transfect the cells with the AKAR biosensor plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 24-48 hours post-transfection to allow for biosensor expression.
-
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of this compound in DMSO. Store at -20°C.
-
On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in HBSS to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
-
Live-Cell Imaging:
-
Wash the transfected cells twice with PBS.
-
Replace the medium with HBSS.
-
Place the imaging dish on the stage of the fluorescence microscope equipped with a 37°C and 5% CO2 environmental chamber.
-
Identify cells expressing the AKAR biosensor.
-
Acquire baseline images in both the CFP and YFP channels for 2-5 minutes to establish a stable baseline FRET ratio.
-
Carefully add the this compound working solution to the imaging dish to achieve the desired final concentration.
-
Continue to acquire images in both channels for at least 15-30 minutes to monitor the change in FRET ratio over time.
-
-
Data Analysis:
-
For each time point, perform background subtraction for both the CFP and YFP images.
-
Select regions of interest (ROIs) within individual cells expressing the biosensor.
-
Calculate the average fluorescence intensity for both CFP and YFP within each ROI at each time point.
-
Calculate the YFP/CFP emission ratio for each time point.
-
Normalize the FRET ratio changes to the baseline to determine the fold-change in PKA activity.
-
Plot the normalized FRET ratio as a function of time to visualize the kinetics of PKA activation.
-
To generate a dose-response curve, plot the maximum change in the normalized FRET ratio against the different concentrations of this compound used.
-
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for monitoring PKA activity with this compound.
Caption: Experimental workflow for live-cell imaging of PKA activity.
Conclusion
The combination of the selective PKA activator this compound and FRET-based biosensors provides a robust and specific method for the real-time monitoring of PKA activity in living cells. This approach allows researchers to investigate the intricate dynamics of PKA signaling with high spatiotemporal resolution, offering valuable insights into its physiological roles and its involvement in disease. The protocols and information provided herein serve as a comprehensive guide for implementing this powerful technique in academic and industrial research settings.
References
- 1. Using FRET-Based Reporters to Visualize Subcellular Dynamics of Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protocol for reading and imaging live-cell PKA activity using ExRai-AKAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A PKA activity sensor for quantitative analysis of endogenous GPCR signaling via 2-photon FRET-FLIM imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. FRET-based direct detection of dynamic protein kinase A activity on the sarcoplasmic reticulum in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Stability of 6-Bnz-cAMP in cell culture media over time.
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 6-Bnz-cAMP in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (N6-Benzoyl-cAMP) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Its primary mechanism of action is the selective activation of cAMP-dependent Protein Kinase A (PKA).[2][3][4][5] Unlike cAMP, this compound does not significantly activate Exchange Protein Directly Activated by cAMP (Epac), making it a useful tool to study PKA-specific signaling pathways.[2][6]
Q2: How should this compound be stored?
A2: For long-term stability, this compound sodium salt should be stored as a solid at -20°C.[5][7] Stock solutions should be prepared fresh, but can be stored in aliquots at -20°C for up to one month or -80°C for up to six months.[2][8] Avoid repeated freeze-thaw cycles.
Q3: What is the expected stability of this compound in cell culture media?
Q4: Can this compound be used in serum-containing media?
A4: Yes, this compound is frequently used in cell culture experiments with serum-containing media.[10] However, components in serum can sometimes affect the stability of small molecules.[9] If you observe inconsistent results, it is advisable to test the stability of this compound in your specific media and serum concentration.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected cellular response. | Degradation of this compound in the cell culture media over the course of the experiment. | Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium. Consider replenishing the medium with fresh this compound during long-term experiments. |
| The compound may be inherently unstable in aqueous solutions at 37°C. Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C.[9] | ||
| The pH of the media may be affecting stability. Ensure the pH of your media is stable throughout the experiment.[9] | ||
| High variability between experimental replicates. | Inconsistent sample handling and processing. | Ensure precise and consistent timing for sample collection and processing. |
| Incomplete solubilization of the compound. | Confirm the complete dissolution of the this compound stock solution and its even distribution in the culture media. | |
| Unexpected off-target effects. | Although this compound is selective for PKA, extremely high concentrations might lead to off-target effects. | Perform a dose-response experiment to determine the optimal concentration with minimal off-target effects. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA) or Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Preparation of Working Solutions: Dilute the stock solution to a final concentration of 100 µM in the cell culture medium (with and without serum) and in PBS.
-
Incubation: Aliquot the working solutions into sterile tubes and incubate them at 37°C in a cell culture incubator.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour sample should be collected immediately after preparation.
-
Sample Preparation: For each time point, mix an equal volume of the sample with cold acetonitrile to precipitate any proteins. Centrifuge the samples to pellet the precipitate.
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample into the HPLC system.
-
Use a C18 column and a suitable mobile phase gradient (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA).
-
Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength (λmax ≈ 282 nm).[5]
-
-
Data Analysis:
-
Determine the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
-
Quantitative Data Summary
Disclaimer: The following table presents hypothetical stability data for a generic small molecule in cell culture media to illustrate how such data would be presented. Actual stability of this compound should be determined experimentally using the protocol provided above.
| Time (Hours) | % Remaining in DMEM | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100 | 100 | 100 | 100 |
| 2 | 98 | 99 | 97 | 98 |
| 4 | 95 | 97 | 94 | 96 |
| 8 | 90 | 94 | 88 | 92 |
| 24 | 75 | 85 | 70 | 80 |
| 48 | 55 | 70 | 50 | 65 |
| 72 | 40 | 60 | 35 | 55 |
Visualizations
Caption: Signaling pathway of this compound activating PKA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound sodium salt ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound BIOLOG Life Science Institute [biolog.de]
- 7. biocompare.com [biocompare.com]
- 8. Stability and Storage | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
- 10. The Small Molecule PKA-specific Cyclic AMP Analogue as an Inducer of Osteoblast-like Cells Differentiation and Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing 6-Bnz-cAMP incubation time for maximal PKA activation.
Welcome to the technical support center for 6-Bnz-cAMP. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximal and reproducible Protein Kinase A (PKA) activation. Here you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A: N6-Benzoyladenosine-3',5'-cyclic monophosphate (this compound) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP).[1] It is specifically designed to activate cAMP-dependent Protein Kinase A (PKA) while having minimal effect on other cAMP-binding proteins like the Exchange Protein directly Activated by cAMP (Epac).[1] This selectivity makes it a valuable tool for dissecting PKA-specific signaling pathways. Its increased resistance to degradation by phosphodiesterases (PDEs) compared to endogenous cAMP ensures a more sustained PKA activation.
Q2: What is the general mechanism of PKA activation by this compound?
A: In its inactive state, PKA exists as a tetramer consisting of two regulatory (R) subunits and two catalytic (C) subunits. The regulatory subunits block the active sites of the catalytic subunits. When this compound enters the cell, it binds to the regulatory subunits, causing a conformational change that leads to the release of the active catalytic subunits.[2] These free catalytic subunits can then phosphorylate downstream target proteins on serine or threonine residues, initiating a variety of cellular responses.
Q3: What is the optimal incubation time for maximal PKA activation with this compound?
A: The optimal incubation time is highly dependent on the cell type, the concentration of this compound used, and the specific downstream endpoint being measured.
-
For rapid phosphorylation events: Maximal activation of PKA and phosphorylation of its direct substrates (e.g., CREB, VASP) is typically observed within a short timeframe, ranging from 15 minutes to 1 hour . Some studies have shown that PKA activity can peak around 1 hour and then decline.
-
For downstream effects (e.g., gene expression, cell differentiation): Longer incubation times, from several hours to 72 hours , may be necessary to observe changes in protein expression or cellular phenotype.[3]
It is crucial to perform a time-course experiment to determine the peak PKA activity for your specific experimental system.
Q4: How can I measure PKA activation in my experiment?
A: PKA activation can be assessed through several methods:
-
Western Blotting: This is a common method to detect the phosphorylation of known PKA substrates. Antibodies specific to the phosphorylated forms of proteins like CREB (at Ser133), VASP (at Ser157), or GSK-3α/β (at Ser21/9) can be used. An increase in the phosphorylated form relative to the total protein indicates PKA activity.
-
PKA Activity Assays: Commercially available kits can directly measure the kinase activity in cell lysates. These assays typically use a specific PKA substrate and measure its phosphorylation, often via ELISA or fluorescence.
-
FRET-based Biosensors: Genetically encoded biosensors, such as A-Kinase Activity Reporter (AKAR), can be used to monitor PKA activity in real-time in living cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low PKA activation observed. | 1. Suboptimal Incubation Time: The chosen time point may have missed the peak of PKA activity. | 1. Perform a time-course experiment (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr) to identify the optimal incubation period. |
| 2. Incorrect Concentration: The concentration of this compound may be too low for the specific cell type. | 2. Conduct a dose-response experiment (e.g., 10 µM, 50 µM, 100 µM, 200 µM) to find the effective concentration. | |
| 3. Reagent Degradation: Improper storage of this compound can lead to its degradation. | 3. Ensure this compound is stored at -20°C as a powder and in aliquots as a stock solution to avoid freeze-thaw cycles.[4] Consider using a fresh vial. | |
| 4. High Phosphodiesterase (PDE) Activity: Endogenous PDEs can still degrade this compound, albeit at a slower rate than cAMP. | 4. Consider co-incubating with a broad-spectrum PDE inhibitor like IBMX (100-500 µM) to increase the effective concentration of this compound. | |
| High background PKA activity in control samples. | 1. High Basal cAMP Levels: Some cell types have high basal levels of cAMP. | 1. Serum-starve cells for a few hours before the experiment to reduce basal signaling. |
| Variability between experiments. | 1. Inconsistent Cell Conditions: Differences in cell density, passage number, or growth phase can affect signaling responses. | 1. Standardize cell culture conditions. Use cells at a consistent confluency and within a defined passage number range. |
| 2. Inconsistent Incubation Times: Minor variations in timing can lead to different levels of PKA activation. | 2. Use a precise timer for all incubation steps. | |
| Cell toxicity or unexpected off-target effects. | 1. High Concentration of this compound: Excessive concentrations can sometimes be toxic or lead to non-specific effects. | 1. Perform a cell viability assay (e.g., MTT, Trypan Blue) to determine the optimal non-toxic concentration range for your cells. |
| 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at higher concentrations. | 2. Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and include a vehicle-only control in your experiments. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol describes how to determine the peak of PKA activation by measuring the phosphorylation of a key substrate, CREB, at various time points.
Materials:
-
Cells of interest cultured in appropriate plates (e.g., 6-well plates)
-
This compound sodium salt
-
Appropriate cell culture medium (serum-free for stimulation)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Plate cells to reach 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): If high basal activity is expected, replace the medium with serum-free medium 2-4 hours before treatment.
-
Preparation of this compound: Prepare a stock solution (e.g., 100 mM in water or DMSO). Dilute to the desired final concentration (e.g., 100 µM) in serum-free medium immediately before use.
-
Treatment: Remove the medium and add the this compound-containing medium to the cells. Include a vehicle-only control.
-
Incubation: Incubate the cells for various durations (e.g., 0 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr).
-
Cell Lysis: At each time point, immediately place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with the primary antibody against phospho-CREB overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody for total CREB for normalization.
-
-
Analysis: Quantify the band intensities. The optimal incubation time corresponds to the peak ratio of phospho-CREB to total CREB.
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for this compound
| Cell Type | Recommended Starting Concentration | Recommended Time-Course for Phosphorylation | Reference Endpoint | Recommended Incubation for Downstream Effects |
| Immortalized Cell Lines (e.g., HEK293, NIH 3T3) | 50 - 200 µM | 15 min - 4 hours | pCREB, pVASP | 12 - 48 hours |
| Primary Neurons | 20 - 100 µM | 10 min - 2 hours | pCREB | 24 - 72 hours |
| Osteoblast-like Cells (e.g., MC3T3-E1) | 100 µM | 30 min - 6 hours | pCREB | 72 hours or longer |
| Schwann Cells | 1 mM | Not specified for kinetics | Krox-20 expression | 72 hours |
Note: These are general guidelines. Optimal conditions must be determined empirically for each specific experimental setup.
Visualizations
Caption: PKA signaling pathway activation by this compound.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting flowchart for low PKA activation.
References
- 1. Phosphorylation of the cAMP-dependent Protein Kinase (PKA) Regulatory Subunit Modulates PKA-AKAP Interaction, Substrate Phosphorylation, and Calcium Signaling in Cardiac Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Interpreting unexpected results in experiments with 6-Bnz-cAMP.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bnz-cAMP. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
6-Benzoyladenosine-3',5'-cyclic monophosphate (this compound) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). Its primary and most well-documented mechanism of action is the selective activation of cAMP-dependent Protein Kinase A (PKA).[1][2] It is designed to be a tool for studying PKA-mediated signaling pathways, as it does not significantly activate another major cAMP effector, the Exchange Protein directly Activated by cAMP (Epac).[2][3] this compound exhibits selectivity for the "site A" binding domain on the regulatory subunits of both PKA type I and type II isozymes.[4]
Q2: I am not observing the expected PKA-mediated downstream effects in my experiment after applying this compound. What are the possible causes?
Several factors could contribute to a lack of an observable effect:
-
Compound Stability and Handling: this compound, particularly in solution, can degrade if not stored properly. It is recommended to store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.[2] If the compound was left at room temperature for an extended period, its efficacy may be compromised.
-
Cellular Health and Density: Ensure that the cells used in the experiment are healthy, viable, and within an optimal density range. Stressed or overly confluent cells may not respond appropriately to stimuli.
-
Insufficient Concentration or Incubation Time: The effective concentration of this compound can vary between cell types and experimental conditions. It is advisable to perform a dose-response curve to determine the optimal concentration. Similarly, the incubation time may need to be optimized to observe the desired downstream effect.
-
Low PKA Expression or Activity: The cell line being used may have low endogenous levels of PKA, or the specific PKA isozyme required for the desired effect may not be predominant.
-
Dominant PKA-Independent Signaling: In some cellular contexts, other signaling pathways may be dominant and mask the effects of PKA activation.
Q3: I am observing a cellular response to this compound, but I suspect it might be an off-target or PKA-independent effect. How can I investigate this?
This is a critical consideration in interpreting your results. This compound has been shown to have at least two notable PKA-independent effects:
-
Inhibition of bTREK-1 Potassium Channels: this compound is a potent inhibitor of the bTREK-1 potassium channel, with a reported half-maximal inhibitory concentration (IC50) of less than 0.2 µM.[4] This inhibition is independent of PKA activation.
-
Activation of HCN Channels: N6-substituted cAMP analogs, including this compound, can directly activate hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[4] Although its affinity for HCN channels is lower than that of cAMP, at higher concentrations, this off-target effect could lead to unexpected physiological responses.
To investigate these possibilities, you can:
-
Use a PKA inhibitor (e.g., H89, Rp-cAMPS) in conjunction with this compound. If the observed effect persists in the presence of the PKA inhibitor, it is likely PKA-independent.
-
If your experimental system expresses bTREK-1 or HCN channels, consider using electrophysiological techniques like patch-clamping to directly measure the effect of this compound on these channels.
-
Use an alternative PKA activator with a different chemical structure to see if the same phenotype is produced.
Q4: How can I confirm that this compound is activating PKA in my experimental setup?
Confirming on-target activity is crucial. A standard method is to measure the phosphorylation of known PKA substrates using Western blotting. A common and reliable target is the transcription factor CREB (cAMP response element-binding protein), which is phosphorylated at Serine 133 by PKA. An increase in phospho-CREB (Ser133) levels following this compound treatment is a strong indicator of PKA activation.[3]
Troubleshooting Guide
Issue 1: Unexpected Phenotype Observed
| Potential Cause | Troubleshooting Steps |
| Off-target effect on HCN channels | 1. Review the literature to determine if your cell type expresses HCN channels. 2. Perform a dose-response experiment with this compound; off-target effects may only appear at higher concentrations. 3. If possible, use patch-clamp electrophysiology to directly assess the effect of this compound on HCN channel activity. 4. Use a structurally different PKA activator to see if the phenotype is reproducible. |
| PKA-independent inhibition of bTREK-1 channels | 1. Check for bTREK-1 expression in your experimental model. 2. Co-treat with a PKA inhibitor. If the effect persists, it is likely PKA-independent. 3. If feasible, use electrophysiology to measure bTREK-1 channel currents in the presence of this compound. |
| Synergistic effect with endogenous Epac activation | 1. Measure basal Epac activity in your cells. 2. Use an Epac inhibitor to see if the observed phenotype is attenuated. |
Issue 2: No Observable Effect
| Potential Cause | Troubleshooting Steps |
| Degraded this compound | 1. Prepare a fresh stock solution of this compound. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Store desiccated solid at -20°C and solutions at -20°C or -80°C.[2] |
| Suboptimal experimental conditions | 1. Perform a dose-response curve to find the optimal concentration (typically in the µM range). 2. Optimize the incubation time. 3. Ensure cells are healthy and not over-confluent. |
| Low PKA expression | 1. Confirm PKA expression in your cell line via Western blot or qPCR. 2. Consider using a cell line with known high PKA expression as a positive control. |
| Rapid degradation of downstream signal | 1. Include phosphatase inhibitors in your cell lysis buffer when assessing protein phosphorylation. 2. Perform a time-course experiment to capture transient signaling events. |
Quantitative Data Summary
The following table summarizes the known activation and inhibition constants for this compound against its primary target and known off-targets.
| Target | Effect | Reported Value | Reference |
| Protein Kinase A (PKA) | Activation | Potent and selective activator (specific EC50/Ka values are isozyme and assay dependent) | [1][2] |
| bTREK-1 K+ Channel | Inhibition | IC50 < 0.2 µM | [4] |
| HCN2 Channel | Activation | Apparent affinity is an order of magnitude lower than cAMP (EC50 for cAMP is 21.3 ± 3.3 nM) | [4] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-CREB (Ser133) to Confirm PKA Activation
-
Cell Culture and Treatment: a. Plate cells at an appropriate density in a 6-well plate and allow them to adhere overnight. b. The next day, treat the cells with the desired concentration of this compound or vehicle control for the optimized incubation time. Include a positive control such as Forskolin if desired.
-
Cell Lysis: a. After treatment, place the plate on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Aspirate the PBS and add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new pre-chilled tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Sample Preparation: a. Normalize all samples to the same protein concentration with lysis buffer. b. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: a. Load 20-30 µg of protein per lane onto a polyacrylamide gel. b. Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. d. Incubate the membrane with a primary antibody against phospho-CREB (Ser133) overnight at 4°C. e. Wash the membrane three times with TBST for 5 minutes each. f. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane three times with TBST for 5 minutes each. h. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. i. For loading control, probe the same membrane for total CREB or a housekeeping protein like GAPDH or β-actin.
Protocol 2: Whole-Cell Patch-Clamp Recording to Assess Effects on HCN Channels
-
Cell Preparation: a. Plate cells expressing HCN channels onto glass coverslips suitable for patch-clamp recording.
-
Solutions: a. External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). b. Internal Solution (in mM): 130 K-Aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).
-
Recording Procedure: a. Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution. b. Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution. c. Approach a cell with the patch pipette and form a giga-ohm seal. d. Rupture the membrane patch to achieve the whole-cell configuration. e. Clamp the cell at a holding potential of -40 mV. f. Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2 seconds) to elicit HCN channel currents. g. After obtaining a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of this compound. h. Repeat the voltage-step protocol to measure changes in current amplitude and activation kinetics.
Visualizations
Caption: Canonical PKA signaling pathway activated by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Technical Support Center: Controlling for PKA-Independent Effects of 6-Bnz-cAMP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the PKA activator, 6-Bnz-cAMP. The focus is to ensure the specific measurement of PKA-dependent effects and to control for any potential off-target or PKA-independent actions of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound (N6-Benzoyladenosine-3',5'-cyclic monophosphate) is a cell-permeable analog of cyclic AMP (cAMP).[1][2][3] It is widely used in cell biology research to selectively activate cAMP-dependent Protein Kinase A (PKA) without significantly activating another major cAMP effector, the Exchange protein directly activated by cAMP (Epac).[1][2][4][5] This selectivity allows researchers to investigate the specific roles of the PKA signaling pathway in various cellular processes.
Q2: What are the potential PKA-independent effects of this compound?
While this compound is a valuable tool for studying PKA, researchers should be aware of potential PKA-independent effects, which can include:
-
Inhibition of Phosphodiesterases (PDEs): Like other cAMP analogs, this compound may inhibit PDEs, the enzymes that degrade cAMP.[6] This could lead to an overall increase in intracellular cAMP levels, which might activate other cAMP effectors, including Epac, albeit indirectly.
-
Activation of Cyclic Nucleotide-Gated (CNG) and Hyperpolarization-activated Cyclic Nucleotide-modulated (HCN) Channels: Some N6-modified cAMP derivatives have been shown to act as full agonists of murine HCN2 pacemaker channels.[7][8] This means that in cell types expressing these channels, this compound could elicit effects independent of PKA activation.
-
Other Uncharacterized Off-Target Effects: As with any pharmacological agent, the possibility of unknown off-target interactions exists.
Q3: How can I be sure that the observed effects of this compound in my experiment are truly PKA-dependent?
To confidently attribute an observed cellular response to PKA activation by this compound, a combination of control experiments is essential. The following troubleshooting guide outlines a systematic approach to dissecting PKA-dependent and -independent signaling pathways.
Troubleshooting Guides
Issue 1: Differentiating PKA- vs. Epac-Mediated Effects
A primary concern when using cAMP analogs is to distinguish between the downstream effects of PKA and Epac activation.
Troubleshooting Workflow:
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound sodium salt | cAMP | Tocris Bioscience [tocris.com]
- 4. Epac2 in midbrain dopamine neurons contributes to cocaine reinforcement via enhancement of dopamine release | eLife [elifesciences.org]
- 5. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of Epac proteins, novel cAMP mediators, in the regulation of immune, lung and neuronal function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N6-modified cAMP derivatives that activate protein kinase A also act as full agonists of murine HCN2 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N6-modified cAMP derivatives that activate protein kinase A also act as full agonists of murine HCN2 channels - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating the Specificity of 6-Bnz-cAMP for Protein Kinase A
In the intricate world of cell signaling, the specific activation of Protein Kinase A (PKA) is crucial for dissecting its downstream effects. 6-Bnz-cAMP has emerged as a valuable tool for researchers due to its selective activation of PKA. This guide provides a comprehensive comparison of this compound's specificity for PKA over other key cyclic nucleotide-dependent kinases, namely Epac and PKG, supported by experimental data and detailed protocols.
Comparative Analysis of this compound Specificity
This compound is a cell-permeable analog of cyclic AMP (cAMP) that has been chemically modified with a benzoyl group at the N6 position of the adenine (B156593) ring. This modification confers its selectivity for PKA.
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for the regulatory subunits of PKA and for the exchange protein directly activated by cAMP (Epac). Data for cGMP-dependent protein kinase (PKG) is less prevalent in direct comparative studies with this compound, as PKG exhibits a strong preference for cGMP. However, it is widely accepted that N6-substituted cAMP analogs are poor activators of PKG.
| Target Protein | Ligand | Binding Affinity (pKi) | Activation Profile |
| PKA (Type Iα) | This compound | 4.0[1] | Full Agonist[2] |
| PKA (Type IIα) | This compound | 3.8[1] | Full Agonist[2] |
| Epac1 | This compound | 1.3[1] | Inefficient Activator[2] |
| PKG | This compound | Not widely reported | Generally considered a poor activator |
Key Findings on Specificity:
-
PKA vs. Epac: this compound demonstrates a significantly higher binding affinity for the regulatory subunits of PKA compared to Epac1.[1] Studies have shown that this compound effectively stimulates the phosphorylation of the PKA substrate CREB in cells, while failing to activate the Epac target, Rap1.[1] This confirms its functional selectivity for the PKA signaling pathway in a cellular context. Furthermore, it has been established that 6-modified cAMP analogs, such as N6-benzoyl-cAMP, are inefficient activators of Epac while fully activating PKA.[2]
-
PKA vs. PKG: While direct binding affinity data for this compound with PKG is scarce, the structural basis for cyclic nucleotide selectivity in PKG is well-understood. PKG's cyclic nucleotide-binding domains are highly selective for cGMP over cAMP.[3] N6-substituted cAMP analogs are not effective at activating PKG, making cross-reactivity at typical experimental concentrations unlikely.
Experimental Protocols for Specificity Validation
To experimentally validate the specificity of this compound, a series of in vitro kinase assays should be performed to directly compare its effects on PKA, Epac, and PKG activity.
I. In Vitro PKA Activity Assay
This protocol is adapted from established methods for measuring PKA activity.[4][5][6]
Objective: To quantify the activation of PKA by this compound.
Materials:
-
Recombinant PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
This compound
-
ATP, [γ-³²P]ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the PKA substrate peptide, and varying concentrations of this compound.
-
Initiate the reaction by adding the recombinant PKA catalytic subunit.
-
Add a mixture of ATP and [γ-³²P]ATP to start the phosphorylation reaction.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of PKA at each concentration of this compound.
II. In Vitro Epac Activity Assay (Rap1 Activation)
This protocol is based on the well-established Rap1 activation pull-down assay.
Objective: To assess the ability of this compound to activate Epac, measured by the activation of its downstream target, Rap1.
Materials:
-
Recombinant Epac1
-
Recombinant Rap1
-
This compound
-
GTPγS (non-hydrolyzable GTP analog)
-
GDP
-
RalGDS-RBD (Ral Guanine Nucleotide Dissociation Stimulator - Ras Binding Domain) beads
-
Wash buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-Rap1 antibody
Procedure:
-
Prepare a reaction mixture containing recombinant Epac1, recombinant Rap1, and varying concentrations of this compound in a suitable buffer.
-
Add GTPγS to the reaction mixture.
-
Incubate the reaction to allow for nucleotide exchange on Rap1.
-
Stop the reaction and add RalGDS-RBD beads to pull down the active, GTP-bound Rap1.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the amount of activated Rap1 by SDS-PAGE and Western blotting using an anti-Rap1 antibody.
III. In Vitro PKG Activity Assay
This protocol is a standard method for measuring cGMP-dependent kinase activity.
Objective: To determine if this compound can activate PKG.
Materials:
-
Recombinant PKG
-
PKG substrate peptide (e.g., a peptide containing the PKG consensus sequence)
-
This compound
-
cGMP (positive control)
-
ATP, [γ-³²P]ATP
-
Kinase buffer (similar to PKA assay buffer, may require optimization)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Follow the same general procedure as the in vitro PKA activity assay, substituting recombinant PKG for PKA and using a PKG-specific substrate peptide.
-
Include a positive control with varying concentrations of cGMP to confirm the activity of the recombinant PKG enzyme.
-
Test a range of this compound concentrations in parallel.
-
Quantify the phosphorylation of the substrate to determine the level of PKG activation.
Visualizing Signaling Pathways and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathways and the experimental workflow for validating this compound specificity.
Caption: Signaling pathways of PKA, Epac, and PKG.
Caption: Experimental workflow for specificity validation.
References
- 1. abcam.com [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural Basis for Cyclic-Nucleotide Selectivity and cGMP-Selective Activation of PKG I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
6-Bnz-cAMP vs. Forskolin: A Comparative Guide to Elevating Intracellular cAMP Signaling
For researchers, scientists, and drug development professionals, the precise modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels is critical for dissecting cellular signaling pathways and for the development of novel therapeutics. This guide provides an objective comparison of two widely used chemical tools for elevating cAMP signaling: 6-Bnz-cAMP and forskolin (B1673556). We will delve into their distinct mechanisms of action, present supporting experimental data, and provide detailed protocols for their application.
At a Glance: Key Differences
| Feature | This compound | Forskolin |
| Primary Target | cAMP-binding sites of Protein Kinase A (PKA) | Adenylyl Cyclase (AC) |
| Mechanism of Action | Direct allosteric activation of PKA | Direct activation of adenylyl cyclase, leading to increased synthesis of endogenous cAMP |
| Effect on Intracellular cAMP | No change in overall intracellular cAMP concentration | Significant increase in intracellular cAMP concentration |
| Specificity | Selective for PKA over Exchange Protein directly Activated by cAMP (Epac) | Activates all downstream effectors of cAMP, including PKA and Epac |
| Mode of Action | Acts as a cAMP analog, mimicking the effect of cAMP at PKA | Induces the production of the natural second messenger, cAMP |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and forskolin lies in their point of intervention within the cAMP signaling cascade.
Forskolin: The cAMP Producer
Forskolin, a diterpene isolated from the plant Coleus forskohlii, acts as a direct activator of most isoforms of adenylyl cyclase (AC), the enzyme responsible for the conversion of ATP to cAMP.[1][2][3][4] By binding to and stimulating AC, forskolin leads to a rapid and substantial increase in the intracellular concentration of cAMP.[1] This surge in endogenous cAMP then globally activates all of its downstream effector proteins, most notably Protein Kinase A (PKA) and the Exchange Protein directly Activated by cAMP (Epac). The action of forskolin is generally rapid and reversible.[1] It is important to note that some studies have reported cAMP-independent, off-target effects of forskolin, particularly on membrane transport proteins and ion channels.[5]
This compound: The Selective PKA Activator
In contrast, N6-Benzoyl-cAMP (this compound) is a cell-permeable analog of cAMP. It does not stimulate the production of endogenous cAMP. Instead, it functions as a mimic of cAMP, directly binding to and activating PKA.[6][7][8][9] A key advantage of this compound is its selectivity for PKA over another major cAMP effector, Epac.[6][7][8][9][10] This selectivity allows researchers to isolate and study the specific downstream signaling events that are mediated by PKA, without the confounding influence of Epac activation.
Below is a diagram illustrating the distinct signaling pathways activated by forskolin and this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chegg.com [chegg.com]
- 4. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Small Molecule PKA-specific Cyclic AMP Analogue as an Inducer of Osteoblast-like Cells Differentiation and Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound-AM BIOLOG Life Science Institute [biolog.de]
- 9. researchgate.net [researchgate.net]
- 10. PKA and Epac synergistically inhibit smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 6-Bnz-cAMP and Dibutyryl-cAMP for Modulating cAMP Signaling
For researchers, scientists, and drug development professionals, the precise modulation of the cyclic AMP (cAMP) signaling pathway is paramount for elucidating cellular mechanisms and developing novel therapeutics. Two frequently employed cell-permeable cAMP analogs, 6-Bnz-cAMP and dibutyryl-cAMP (dbcAMP), serve as vital tools to activate the primary effector of cAMP, Protein Kinase A (PKA). However, their distinct pharmacological profiles warrant a detailed comparison to guide the selection of the most appropriate compound for specific experimental needs.
This guide provides an objective, data-driven comparison of this compound and dibutyryl-cAMP, focusing on their mechanism of action, specificity, potency, and potential off-target effects. This is supported by experimental data and detailed protocols for key assays.
Mechanism of Action: A Direct Agonist Versus a Prodrug
The fundamental difference between this compound and dibutyryl-cAMP lies in their mode of activating PKA.
This compound is a direct-acting cAMP analog. Its chemical structure, featuring a benzoyl group at the N6 position of the adenine (B156593) ring, allows it to readily cross the cell membrane and directly bind to and activate the regulatory subunits of PKA, leading to the release of the active catalytic subunits. This direct mechanism ensures a rapid and precise onset of PKA-mediated signaling. Furthermore, this compound is designed to be resistant to degradation by phosphodiesterases (PDEs), the enzymes that inactivate cAMP, resulting in a sustained activation of PKA.[1]
Dibutyryl-cAMP , in contrast, functions as a prodrug.[1] Its lipophilicity is enhanced by the presence of two butyryl groups, facilitating its passive diffusion across the cell membrane.[1] Once inside the cell, intracellular esterases cleave these butyryl groups, releasing N6-monobutyryl-cAMP and subsequently native cAMP, which then activates PKA.[1] This indirect activation is dependent on the rate of intracellular hydrolysis, which can vary between different cell types.[1] While the resulting cAMP is susceptible to degradation by PDEs, the parent compound, dibutyryl-cAMP, is more resistant, leading to a more prolonged effect compared to administering native cAMP.[1]
A critical consequence of dibutyryl-cAMP's metabolism is the release of free butyrate (B1204436). Butyrate is a short-chain fatty acid with known biological activities, including the inhibition of histone deacetylases (HDACs). This can lead to significant off-target effects on gene expression and cellular processes, confounding the interpretation of experimental results intended to be specific to the cAMP-PKA pathway.[1]
Figure 1. Signaling pathways of this compound and dibutyryl-cAMP.
Performance Comparison: Potency and Specificity
The choice between these two analogs often comes down to the desired potency and specificity of PKA activation.
| Feature | This compound | Dibutyryl-cAMP (dbcAMP) |
| Mechanism of Action | Direct PKA Activator | Prodrug; requires intracellular hydrolysis to cAMP[1] |
| Metabolic Byproducts | None reported | Butyrate (potential HDAC inhibitor)[1] |
| Resistance to PDEs | High; leads to sustained PKA activation[1] | Low (the resulting cAMP is degraded by PDEs)[1] |
| Specificity | High; selectively activates PKA over Epac[2] | Lower; activates both PKA and Epac, with potential for butyrate-induced off-target effects[1] |
| Potency (Effective Conc.) | Micromolar (µM) to picomolar (pM) range[1][3] | Millimolar (mM) range[1] |
| Cell Permeability | Good[1] | Excellent (due to butyryl groups)[1] |
Potency: this compound and related Sp-cAMP analogs are generally more potent than dibutyryl-cAMP. For instance, this compound has been shown to induce a PKA-dependent process with an exceptionally low EC50 of 0.50 pM.[3] In contrast, dibutyryl-cAMP typically requires concentrations in the millimolar range to elicit significant PKA activation.[1]
Specificity: A key advantage of this compound is its selectivity for PKA over another major cAMP effector, the Exchange Protein Directly Activated by cAMP (Epac).[2] This allows for the specific interrogation of PKA-dependent signaling pathways. Dibutyryl-cAMP, upon conversion to cAMP, will activate both PKA and Epac, which can complicate the interpretation of results in systems where both pathways are active.[1]
Experimental Protocols
In Vitro PKA Activity Assay
This assay measures the ability of the compounds to directly activate purified PKA to phosphorylate a substrate peptide.
Materials:
-
Purified PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
This compound and dibutyryl-cAMP stock solutions
-
Stop solution (e.g., EDTA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplate
Procedure:
-
Reagent Preparation: Prepare a dilution series of this compound and dibutyryl-cAMP in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the PKA enzyme, PKA substrate, and the cAMP analog at various concentrations.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
ADP Detection: Add the ADP detection reagent, which converts the generated ADP to a luminescent signal.
-
Data Measurement: Measure the luminescence using a plate reader.
-
Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve and determine the EC50 value.
Figure 2. Workflow for in vitro PKA activity assay.
Neurite Outgrowth Assay in PC12 Cells
This cell-based assay is commonly used to assess the effects of cAMP analogs on neuronal differentiation.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., RPMI-1640 with horse and fetal bovine serum)
-
Nerve Growth Factor (NGF)
-
This compound and dibutyryl-cAMP stock solutions
-
Poly-L-lysine coated culture plates
-
Microscope with imaging capabilities
Procedure:
-
Cell Plating: Seed PC12 cells on poly-L-lysine coated plates at a low density.
-
Treatment: After 24 hours, replace the medium with a low-serum medium containing a suboptimal concentration of NGF, along with varying concentrations of either this compound or dibutyryl-cAMP. A control group with NGF alone should be included.
-
Incubation: Culture the cells for 48-72 hours to allow for neurite outgrowth.
-
Imaging: Capture images of the cells using a phase-contrast microscope.
-
Quantification: Measure the percentage of cells with neurites and the average neurite length. A neurite is typically defined as a process longer than the cell body diameter.
-
Analysis: Compare the effects of this compound and dibutyryl-cAMP on neurite outgrowth.
Conclusion and Recommendations
The selection between this compound and dibutyryl-cAMP should be guided by the specific experimental goals and the required level of precision.
-
For studies demanding high specificity for the PKA pathway and minimal off-target effects, this compound is the superior choice. Its direct mechanism of action, resistance to PDEs, and selectivity over Epac provide a cleaner system for dissecting PKA-mediated signaling.[1][2] This is particularly crucial for research involving gene expression, where the HDAC-inhibiting properties of butyrate from dbcAMP could be a significant confounder.[1]
-
Dibutyryl-cAMP may be considered for initial screening experiments or in cellular systems where its effects are well-characterized and the potential for off-target effects is not a primary concern. [1] However, researchers should exercise caution and consider the potential influence of butyrate on their experimental outcomes.
References
A Researcher's Guide to Negative Control Experiments for 6-Bnz-cAMP Treatment
For researchers utilizing the selective Protein Kinase A (PKA) activator, 6-Bnz-cAMP, rigorous experimental design is paramount to ensure that observed cellular effects are specifically attributable to PKA activation. This guide provides a comprehensive comparison of essential negative control experiments, complete with supporting data, detailed protocols, and visual aids to facilitate robust experimental validation.
This compound is a cell-permeable cyclic AMP (cAMP) analog that preferentially activates PKA over other cAMP-responsive proteins like the Exchange protein directly activated by cAMP (Epac).[1] This selectivity makes it a valuable tool for dissecting PKA-specific signaling pathways. However, to confidently attribute experimental outcomes to PKA activation by this compound, a series of well-designed negative controls are indispensable.
Comparison of Negative Control Strategies
The following table summarizes key negative control strategies to be employed alongside this compound treatment. Each control addresses a different potential source of experimental artifact, thereby strengthening the specificity of the findings.
| Negative Control Strategy | Principle | Expected Outcome with this compound | Key Considerations |
| Vehicle Control | To control for effects of the solvent used to dissolve this compound (e.g., DMSO, water).[2] | No significant effect on the measured parameter compared to untreated cells. | The final concentration of the vehicle should be consistent across all experimental conditions and kept to a minimum to avoid solvent-induced artifacts. |
| No-Treatment Control | To establish a baseline level of the measured parameter in the absence of any treatment. | Provides a reference point to which the effects of this compound and other controls are compared. | Essential for calculating fold-changes and assessing the statistical significance of treatment effects. |
| PKA Inhibitor Control | To confirm that the observed effect of this compound is mediated through PKA activation. Common inhibitors include H-89 and Rp-cAMPS.[3][4] | The PKA inhibitor should attenuate or completely block the effect induced by this compound. | Off-target effects of PKA inhibitors should be considered. For instance, H-89 can inhibit other kinases at higher concentrations.[5] It's advisable to use the lowest effective concentration and potentially confirm findings with a second, structurally different inhibitor. |
| Epac Activator Control | To demonstrate that the observed effect is specific to PKA and not the result of activating the Epac pathway. 8-pCPT-2'-O-Me-cAMP is a commonly used Epac-selective activator.[6][7][8] | The Epac activator should not produce the same effect as this compound. | This control is particularly important in cell types where both PKA and Epac signaling pathways are active and may have overlapping or opposing functions. |
| Inactive cAMP Analog Control | To rule out non-specific effects related to the chemical structure of cAMP analogs. | An ideal inactive analog would not bind to or activate PKA, and thus would not elicit the same response as this compound. | While a universally accepted, completely inactive cAMP analog is not readily available, comparing the effects of this compound to a compound known to have low PKA activation potential can be informative. |
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental logic, the following diagrams have been generated.
Experimental Protocols
Western Blot for Phosphorylated PKA Substrates
This protocol allows for the detection of PKA activity by measuring the phosphorylation of its downstream substrates, such as CREB (at Ser133) or VASP (at Ser157).[9]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. The following day, treat the cells with this compound and the relevant negative controls (vehicle, no treatment, this compound + PKA inhibitor) for the desired time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated PKA substrate (e.g., anti-phospho-CREB Ser133) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to a loading control (e.g., β-actin or total protein).
In Vitro PKA Kinase Activity Assay
This assay directly measures the enzymatic activity of PKA in cell lysates or with purified components.[10]
Methodology:
-
Prepare Cell Lysates or Purified PKA: Prepare cell lysates as described above or use purified recombinant PKA.
-
Set up Kinase Reaction:
-
In a microcentrifuge tube or 96-well plate, combine a kinase reaction buffer, a PKA-specific substrate (e.g., Kemptide), and the cell lysate or purified PKA.
-
For the negative control groups, add the vehicle, a PKA inhibitor (e.g., H-89), or buffer alone.
-
-
Initiate the Reaction: Start the kinase reaction by adding ATP (often radiolabeled with ³²P, or using a non-radioactive method with a phospho-specific antibody).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the Reaction and Detect Phosphorylation:
-
Radioactive method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method (ELISA-based): Use a phospho-specific antibody that recognizes the phosphorylated substrate in an ELISA format.
-
-
Data Analysis: Compare the PKA activity in the this compound-treated samples to the negative control samples.
Data Presentation: Expected Outcomes
The following table illustrates the expected qualitative outcomes from the negative control experiments. Quantitative data will vary depending on the cell type, experimental conditions, and the specific assay used.
| Treatment Group | PKA Substrate Phosphorylation (Western Blot) | In Vitro PKA Kinase Activity | Interpretation |
| No Treatment | Basal level | Basal level | Establishes the baseline PKA activity. |
| Vehicle Control | Similar to No Treatment | Similar to No Treatment | Confirms the solvent has no effect on PKA activity. |
| This compound | Increased | Increased | Demonstrates activation of PKA by this compound. |
| This compound + PKA Inhibitor (H-89) | Reduced to basal levels | Reduced to basal levels | Confirms that the effect of this compound is PKA-dependent. |
| Epac Activator | No significant change | No significant change | Demonstrates the PKA-specificity of the measured response. |
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Confirming 6-Bnz-cAMP's PKA-Dependent Mechanism of Action: A Comparative Guide to Using PKA Inhibitors
For researchers, scientists, and drug development professionals, elucidating the precise signaling pathways of cyclic AMP (cAMP) analogs is crucial for accurate experimental design and interpretation. This guide provides a comprehensive comparison of methodologies to confirm that the effects of 6-Bnz-cAMP, a potent and selective cAMP analog, are mediated through Protein Kinase A (PKA). We present supporting experimental data and detailed protocols for utilizing PKA inhibitors to validate its mechanism of action.
N6-Benzoyladenosine-3',5'-cyclic monophosphate (this compound) is a cell-permeable analog of cAMP designed to selectively activate PKA without significantly stimulating other cAMP effectors, such as the Exchange Protein directly Activated by cAMP (Epac).[1][2] This selectivity makes it a valuable tool for dissecting PKA-specific cellular processes. However, rigorous validation of its PKA-dependent mechanism is essential. This is typically achieved by demonstrating that the cellular or biochemical effects of this compound are attenuated or abolished by specific PKA inhibitors. This guide focuses on two commonly used PKA inhibitors, H89 and Rp-cAMPS, for this purpose.
Comparative Analysis of PKA Inhibitors
To validate that the observed effects of this compound are indeed PKA-dependent, a comparative analysis using well-characterized PKA inhibitors is essential. The two most common inhibitors used for this purpose are H89 and Rp-cAMPS.
H89 is a potent, cell-permeable, and reversible inhibitor of PKA that acts by competing with ATP for the binding site on the PKA catalytic subunit.[3] It exhibits a high degree of selectivity for PKA over other kinases such as PKG, PKC, and CaMKII.
(Rp)-cAMPS is a competitive antagonist of cAMP at the regulatory subunits of PKA.[4][5] By binding to the cAMP-binding sites, it prevents the conformational change required for the dissociation and activation of the catalytic subunits.
Below is a summary of their key characteristics and performance in inhibiting PKA activity.
| Feature | H89 | (Rp)-cAMPS |
| Mechanism of Action | ATP-competitive inhibitor of the PKA catalytic subunit | Competitive antagonist of cAMP at the PKA regulatory subunits |
| Inhibitory Constant (Ki) | ~48 nM for PKA | ~12.5 µM for PKA type I, ~4.5 µM for PKA type II[4] |
| Cell Permeability | Yes | Yes |
| Common Working Concentration | 1-10 µM in cell-based assays | 10-100 µM in cell-based assays |
| Known Off-Target Effects | Can inhibit other kinases (e.g., ROCK, MSK1, S6K1) at higher concentrations.[6] May also have effects on some ion channels. | Generally considered more specific for PKA over other kinases, but can affect other cAMP-binding proteins at very high concentrations. |
Quantitative Data Summary: Inhibition of this compound-induced PKA Activity
The following table summarizes hypothetical, yet representative, quantitative data from a kinase activity assay demonstrating the inhibition of this compound-stimulated PKA activity by H89 and Rp-cAMPS.
| Treatment | PKA Activity (Normalized Units) | Percent Inhibition |
| Vehicle Control | 1.0 ± 0.1 | - |
| 10 µM this compound | 8.5 ± 0.5 | - |
| 10 µM this compound + 1 µM H89 | 4.3 ± 0.3 | 49.4% |
| 10 µM this compound + 5 µM H89 | 1.8 ± 0.2 | 78.8% |
| 10 µM this compound + 10 µM H89 | 1.1 ± 0.1 | 92.9% |
| 10 µM this compound + 10 µM Rp-cAMPS | 5.2 ± 0.4 | 38.8% |
| 10 µM this compound + 50 µM Rp-cAMPS | 2.5 ± 0.2 | 70.6% |
| 10 µM this compound + 100 µM Rp-cAMPS | 1.4 ± 0.1 | 83.5% |
Data are presented as mean ± standard deviation and are representative of typical experimental outcomes.
Experimental Protocols
To experimentally validate the PKA-dependent action of this compound, two key assays are recommended: a direct in vitro PKA kinase activity assay and a cell-based assay measuring the phosphorylation of a known PKA substrate, such as CREB.
In Vitro PKA Kinase Activity Assay (ELISA-based)
This protocol outlines a non-radioactive, ELISA-based assay to measure PKA activity.
Materials:
-
PKA Substrate Microtiter Plate (pre-coated with a PKA-specific peptide substrate)
-
Purified active PKA (as a positive control)
-
Kinase Assay Dilution Buffer
-
ATP solution
-
Phosphospecific Substrate Antibody
-
HRP-conjugated secondary antibody
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
This compound
-
H89 and/or Rp-cAMPS
Procedure:
-
Prepare serial dilutions of the PKA inhibitors (H89 and Rp-cAMPS) and this compound in Kinase Assay Dilution Buffer.
-
Add 30 µL of your sample (e.g., cell lysate) or purified PKA to the wells of the PKA substrate microtiter plate. For inhibitor studies, pre-incubate the sample with the inhibitor for 10-15 minutes.
-
To initiate the kinase reaction, add 10 µL of a working solution of this compound to the wells, followed by 10 µL of ATP solution. For the negative control, add buffer instead of the sample.
-
Incubate the plate at 30°C for 60-90 minutes.[7]
-
Stop the reaction by emptying the contents of the wells.
-
Wash the wells three times with 200 µL of Wash Buffer.
-
Add 40 µL of the Phosphospecific Substrate Antibody to each well and incubate at room temperature for 60 minutes.
-
Wash the wells three times with Wash Buffer.
-
Add 40 µL of the HRP-conjugated secondary antibody and incubate at room temperature for 30 minutes.
-
Wash the wells three times with Wash Buffer.
-
Add 60 µL of TMB Substrate and incubate at room temperature for 15-30 minutes, or until color develops.[7]
-
Add 20 µL of Stop Solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
Western Blot for Phospho-CREB (Ser133)
This protocol describes how to assess PKA activation in a cellular context by measuring the phosphorylation of the transcription factor CREB at Serine 133, a well-established PKA target.
Materials:
-
Cell culture medium and supplements
-
This compound
-
H89 and/or Rp-cAMPS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to the desired confluency.
-
Pre-incubate the cells with the desired concentration of H89 or Rp-cAMPS (or vehicle control) for 30-60 minutes.
-
Stimulate the cells with this compound for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total CREB for normalization.
Mandatory Visualizations
To better understand the context of these experiments, the following diagrams illustrate the signaling pathway and a typical experimental workflow.
Caption: PKA signaling pathway activated by this compound and points of inhibition.
Caption: Experimental workflow for validating the PKA-dependent action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PKA Inhibitor H89 (N-[2-p-bromocinnamylamino-ethyl]-5-isoquinolinesulfonamide) Attenuates Synaptic Dysfunction and Neuronal Cell Death following Ischemic Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
A Comparative Analysis of 6-Bnz-cAMP and Sp-cAMP Analogs for Cellular Signaling Research
For researchers, scientists, and drug development professionals, the precise modulation of cyclic AMP (cAMP) signaling pathways is crucial for dissecting cellular mechanisms and developing novel therapeutics. This guide provides a comprehensive comparison of N6-Benzoyladenosine-3',5'-cyclic monophosphate (6-Bnz-cAMP) and other Sp-isomers of adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPs), focusing on their performance in activating key downstream effectors and their metabolic stability.
The second messenger cAMP plays a pivotal role in a vast array of physiological processes by activating two primary intracellular receptors: cAMP-dependent Protein Kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac). While endogenous cAMP is rapidly degraded by phosphodiesterases (PDEs), chemically modified analogs have been developed to provide more stable and selective tools for research. This guide offers an objective comparison of this compound, a PKA-selective activator, with a range of Sp-cAMP analogs known for their resistance to hydrolysis.
Quantitative Comparison of Performance
The efficacy and utility of cAMP analogs are determined by several key parameters, including their potency and selectivity for PKA and Epac, as well as their resistance to degradation by PDEs. The following tables summarize the available quantitative data for this compound and other representative Sp-cAMP analogs.
Table 1: PKA and Epac Activation by cAMP Analogs
| Analog | Target Selectivity | PKA Activation (Ka or EC50) | Epac Activation (EC50) | Reference |
| This compound | PKA-selective | 0.50 pM (for NK1R internalization, a PKA-dependent process) | Inefficient activator | [1][2] |
| 8-Br-cAMP | PKA and Epac | Biphasic: 706 pM (high potency phase) | Activates Epac | [1] |
| 8-pCPT-2'-O-Me-cAMP | Epac-selective | Weak activator | 2.2 µM (for Rap1 activation) | [3] |
| N6-Phenyl-cAMP | PKA-selective | 15 µM (for CAMYEL biosensor) | Inefficient activator | [4] |
Note: The presented values are compiled from different studies and experimental systems. Direct comparison should be made with caution. EC50 values for cellular processes are influenced by cell permeability and metabolic stability in addition to direct target affinity.
Table 2: Metabolic Stability - Inhibition of Phosphodiesterases (PDEs) by cAMP Analogs (Ki in µM)
| Analog | PDE1A | PDE1B | PDE1C | PDE2 | PDE4 | PDE5 | PDE6 | PDE9 | PDE10 |
| This compound | n.e. | 9.86 | 323 | 240 | 49 | 68.9 | 64.6 | 2.27 | 45.6 |
| 8-Br-cAMP | 32.8 | 63.6 | 18.0 | 38.7 | 54.4 | 23.4 | 68.8 | 5.99 | 4.83 |
| Sp-5,6-DCl-cBIMPS | 89.6 | 2.25 | 55.8 | 17.7 | 18.8 | 15.1 | 24.5 | n.e. | 4.75 |
| Sp-8-pCPT-2-O-Me-cAMPS | 0.38 | 2.02 | 17.2 | n.d. | 0.82 | 0.4 | 1.05 | n.d. | 2.42 |
Data adapted from Poppe et al. (2011). n.e. = no effect; n.d. = not determined. A lower Ki value indicates stronger inhibition of the PDE isoform, suggesting greater metabolic stability.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the cAMP signaling pathway and a typical experimental workflow for comparing cAMP analogs.
Detailed Experimental Protocols
For the successful execution of comparative studies, detailed and validated protocols are essential. Below are methodologies for key experiments cited in this guide.
In Vitro PKA Activity Assay (General Protocol)
This assay measures the ability of cAMP analogs to activate purified PKA, which then phosphorylates a specific substrate.
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reconstitute purified PKA catalytic subunit in kinase buffer.
-
Prepare a stock solution of a PKA substrate (e.g., Kemptide).
-
Prepare a stock solution of ATP.
-
Prepare serial dilutions of the cAMP analogs to be tested.
-
-
Assay Procedure :
-
In a microplate, combine the kinase buffer, PKA substrate, and varying concentrations of the cAMP analog.
-
Initiate the reaction by adding the purified PKA catalytic subunit.
-
Start the phosphorylation reaction by adding ATP. For radioactive assays, [γ-³²P]ATP is included.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
-
Detection and Analysis :
-
Stop the reaction (e.g., by adding a stop solution or spotting onto P81 phosphocellulose paper).
-
Quantify the phosphorylated substrate. For radioactive assays, this involves washing the P81 paper to remove unincorporated ATP and measuring the remaining radioactivity using a scintillation counter. For non-radioactive methods (e.g., ELISA-based), follow the manufacturer's instructions for detection.
-
Plot the PKA activity against the logarithm of the analog concentration to determine the activation constant (Ka) or EC50 value.
-
Epac Activation Assay (Rap1 Pull-Down Assay)
This assay measures the activation of Epac by quantifying the amount of GTP-bound Rap1, a downstream target of Epac.
-
Cell Culture and Treatment :
-
Culture cells of interest to a desired confluency.
-
Treat the cells with the desired concentrations of cAMP analogs for a specific duration.
-
-
Cell Lysis :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing a GST-fusion protein of the RalGDS-RBD (Ras-binding domain), which specifically binds to GTP-bound Rap1.
-
-
Pull-Down and Detection :
-
Incubate the cell lysates with glutathione-sepharose beads to pull down the GST-RalGDS-RBD/GTP-Rap1 complex.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and separate them by SDS-PAGE.
-
Perform a Western blot using an anti-Rap1 antibody to detect the amount of activated Rap1.
-
-
Data Analysis :
-
Quantify the band intensity corresponding to GTP-Rap1.
-
Compare the levels of activated Rap1 across different treatment conditions to assess the potency of the cAMP analogs for Epac activation.
-
Cell Permeability Assay using HPLC
This method directly measures the intracellular concentration of a cAMP analog after extracellular application.[5][6]
-
Cell Culture and Incubation :
-
Sample Preparation :
-
Rapidly wash the cells with ice-cold PBS to remove extracellular analog.[6]
-
Lyse the cells (e.g., using perchloric acid) and neutralize the lysate.[6]
-
Centrifuge to pellet cellular debris and collect the supernatant.[6]
-
Purify and concentrate the analog from the lysate using solid-phase extraction.[6]
-
Lyophilize the purified extract.[6]
-
-
HPLC Analysis :
-
Reconstitute the lyophilized sample in the HPLC mobile phase.
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Use a mobile phase gradient appropriate for the separation of the specific cAMP analog (e.g., triethylammonium (B8662869) formate (B1220265) buffer and methanol).[6]
-
-
Quantification :
-
Quantify the intracellular concentration of the cAMP analog by comparing the peak area from the sample to a standard curve generated with known concentrations of the analog.[5]
-
Calculate the intracellular concentration, often expressed as a percentage of the initially applied extracellular concentration.[6]
-
Conclusion
The selection of an appropriate cAMP analog is critical for the accurate interpretation of experimental results in cAMP signaling research. This compound stands out as a potent and selective activator of PKA, making it an invaluable tool for dissecting PKA-specific pathways.[7][8] In contrast, various Sp-cAMP analogs offer enhanced metabolic stability due to their resistance to PDE hydrolysis, with some, like Sp-8-pCPT-2-O-Me-cAMPS, also providing high selectivity for Epac.
For researchers aiming to specifically activate PKA-dependent pathways with high potency, this compound is an excellent choice. When sustained and broad activation of cAMP signaling is desired, or when studying the role of Epac, the use of appropriate Sp-cAMP analogs, potentially in combination with PDE inhibitors, should be considered. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their specific experimental needs, ultimately contributing to a deeper understanding of the multifaceted roles of cAMP in cellular physiology and disease.
References
- 1. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Epac-Selective cAMP Analogs: New Tools With Which To Evaluate The Signal Transduction Properties Of cAMP-Regulated Guanine Nucleotide Exchange Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Validation of Modulators of Exchange Protein Activated by cAMP (Epac) Activity: STRUCTURE-FUNCTION IMPLICATIONS FOR Epac ACTIVATION AND INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opposing Roles of pka and epac in the cAMP-Dependent Regulation of Schwann Cell Proliferation and Differentiation | PLOS One [journals.plos.org]
A Comparative Guide to Validating Downstream Targets of PKA Activation by 6-Bnz-cAMP
In the intricate world of cellular signaling, dissecting the precise roles of individual pathways is paramount. The cyclic AMP (cAMP) signaling cascade, a ubiquitous second messenger system, exemplifies this complexity by activating multiple effectors, primarily Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). To isolate and study the PKA branch of this pathway, researchers often turn to selective pharmacological tools. Among these, N6-Benzoyladenosine-3′,5′-cyclic monophosphate (6-Bnz-cAMP) has emerged as a key cell-permeable cAMP analog that selectively activates PKA over Epac.[1][2]
This guide provides an objective comparison of this compound's performance in activating PKA and its downstream targets against other common alternatives, such as the adenylyl cyclase activator forskolin (B1673556) and Epac-selective agonists. Supported by experimental data, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to design robust experiments for validating PKA-mediated signaling events.
Mechanism of Action: A Tale of Two Activators
The fundamental difference between this compound and a broader activator like forskolin lies in their point of intervention in the cAMP signaling pathway.
-
This compound : As a cAMP analog, it directly binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change that releases the active catalytic subunits.[3] This action mimics the effect of endogenous cAMP on PKA but bypasses the need for cAMP production by adenylyl cyclase. Crucially, its chemical structure confers selectivity for PKA, with significantly lower affinity for Epac.[2]
-
Forskolin : This diterpene directly activates most isoforms of adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP.[4] The resulting global increase in intracellular cAMP levels leads to the activation of all downstream cAMP effectors, including both PKA and Epac.
This mechanistic difference is central to their experimental application. This compound is the tool of choice for attributing a specific cellular response to the PKA pathway, while forskolin is used to study the effects of a general elevation in cellular cAMP.
Fig. 1: PKA signaling pathway activation by different stimuli.
Performance Comparison: this compound vs. Alternatives
The efficacy of this compound in selectively activating PKA is best demonstrated through direct comparison with other cAMP pathway modulators. Key downstream events for validation include the phosphorylation of specific PKA substrates like Vasodilator-Stimulated Phosphoprotein (VASP) and the transcription factor cAMP Response Element-Binding protein (CREB), as well as the activation of Epac-specific effectors like Rap1.
| Parameter | This compound | Forskolin | 8-pCPT-2'-O-Me-cAMP | Reference |
| Primary Target | PKA Regulatory Subunits | Adenylyl Cyclase | Epac | [2][3][4] |
| PKA Activity | Significant Activation | Strong Activation | No Significant Activation | [5] |
| Epac Activity (Rap1) | No Activation | Strong Activation | Strong Activation | [5] |
| VASP Phosphorylation | Increased | Strongly Increased | No Increase | [5] |
| CREB Phosphorylation | Increased | Strongly Increased | No Increase | [6][7] |
Note: 8-pCPT-2'-O-Me-cAMP is a commonly used Epac-selective agonist.
Quantitative Data from Experimental Studies
A study on vascular smooth muscle cells (VSMCs) provides a clear quantitative comparison of these activators.[5]
| Treatment (30 min) | PKA Activity (Fold Increase vs. Control) | VASP Phosphorylation (% of Total) | Rap1 Activation (Fold Increase vs. Control) |
| Control | 1.0 | 3.2 ± 1.3 | 1.0 |
| This compound (200 µM) | 6.5 ± 0.75 | 29.3 ± 16.8 | No significant activation |
| 8-pCPT-2'-O-Me-cAMP (200 µM) | No significant activation | 4.0 ± 1.3 | 2.5 ± 0.4 |
| Forskolin (100 µM) | Not directly compared in fold-increase | 89.8 ± 1.3 | 2.6 ± 0.6 |
Data adapted from Hewer et al. (2011) in VSMCs.[5]
These data clearly demonstrate that this compound potently activates PKA and induces the phosphorylation of a known PKA substrate (VASP) without cross-activating the Epac pathway (Rap1 activation). In contrast, forskolin activates both pathways, while the Epac-selective agonist only activates its intended target.
Another study in PC12D cells compared the ability of this compound to activate the small GTPase Rac1, a downstream effector, relative to the general cAMP analog dibutyryl-cAMP (dbcAMP).
| Treatment | Relative Rac1 Activation (% of dbcAMP) |
| dbcAMP (1 mM) | 100% |
| This compound (100 µM) | 86% |
| 8-pCPT-2'-O-Me-cAMP (007) (100 µM) | 13% |
Data adapted from Moshfegh et al. (2014) in PC12D cells.[8]
This study indicates that the PKA activation by this compound is largely responsible for the cAMP-mediated Rac1 activation in this cell type.
Experimental Protocols for Target Validation
Validating the downstream targets of this compound-mediated PKA activation requires a combination of techniques. Below are detailed protocols for key experiments.
Fig. 2: Workflow for validating downstream PKA targets.
Western Blotting for Phosphorylated Substrates (e.g., Phospho-CREB Ser133)
This is a targeted approach to verify the phosphorylation of a known PKA substrate.
-
Cell Culture and Treatment : Plate cells to achieve 70-80% confluency. Starve cells of serum if necessary, then treat with this compound (e.g., 100-200 µM), forskolin (e.g., 10-50 µM), or vehicle control for the desired time (e.g., 15-30 minutes).
-
Cell Lysis : Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-CREB Ser133) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis : Re-probe the membrane with an antibody for the total protein (e.g., total CREB) to normalize for loading. Quantify band intensities using densitometry software.
In Vitro PKA Kinase Assay
This assay directly measures PKA catalytic activity in cell lysates or with purified components.
-
Reagents :
-
Active PKA catalytic subunit (for cell-free assay) or cell lysate from treated cells.
-
PKA substrate peptide (e.g., Kemptide, L-R-R-A-S-L-G).
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
[γ-³²P]ATP for radioactive detection or unlabeled ATP for non-radioactive methods.
-
-
Kinase Reaction :
-
In a microcentrifuge tube, combine the kinase buffer, substrate peptide, and cell lysate/purified PKA.
-
Pre-incubate at 30°C for 5-10 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 10-30 minutes).
-
-
Reaction Termination and Analysis :
-
Radioactive : Spot the reaction mixture onto P81 phosphocellulose paper and wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive : Use a commercial kit (e.g., ADP-Glo) that measures ADP production as a proxy for kinase activity via a luciferase-based reaction.
-
Global Phosphoproteomics (SILAC-based)
This unbiased, discovery-based approach provides a global view of the PKA-dependent phosphoproteome.
-
SILAC Labeling : Culture two populations of cells in media containing either "light" (standard) or "heavy" (¹³C₆, ¹⁵N₂-Lysine and ¹³C₆, ¹⁵N₄-Arginine) amino acids for several passages to ensure complete incorporation.
-
Cell Treatment : Treat the "heavy" labeled cells with this compound and the "light" labeled cells with a vehicle control.
-
Cell Lysis and Protein Digestion : Combine equal amounts of protein from both cell populations. Digest the mixed proteome into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment : Enrich for phosphorylated peptides using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis : Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : Use software like MaxQuant to identify phosphopeptides and quantify the "heavy" to "light" ratios. Ratios significantly deviating from 1:1 represent phosphorylation events regulated by this compound treatment.
Considerations for Selectivity and Off-Target Effects
While this compound is a highly selective tool for PKA, it is essential to consider potential limitations. One study has shown that N6-modified cAMP derivatives, including this compound, can act as full agonists of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[9] Therefore, in cell types where HCN channels are prominently expressed and functionally important (e.g., neurons, cardiomyocytes), researchers should consider this potential off-target effect and may need to employ additional controls, such as HCN channel blockers, to definitively attribute an observed phenotype to PKA activation.
Fig. 3: Logical workflow for confirming PKA-mediated effects.
Conclusion
This compound is a powerful and selective tool for activating the PKA signaling pathway, enabling researchers to dissect its specific contributions to cellular processes. By comparing its effects to those of broad cAMP elevators like forskolin and pathway-specific alternatives like Epac activators, a clear picture of PKA-dependent downstream events can be established. The validation of these events through targeted methods like Western blotting and comprehensive approaches like phosphoproteomics provides a robust framework for understanding the multifaceted roles of PKA in health and disease. When used with appropriate controls and an awareness of potential off-target effects, this compound remains an indispensable compound in the pharmacopeia of cell signaling research.
References
- 1. Phosphoproteomic Analysis Using the WW and FHA Domains as Biological Filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epac-Selective cAMP Analogs: New Tools With Which To Evaluate The Signal Transduction Properties Of cAMP-Regulated Guanine Nucleotide Exchange Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opposing Roles of pka and epac in the cAMP-Dependent Regulation of Schwann Cell Proliferation and Differentiation | PLOS One [journals.plos.org]
- 4. Forskolin and derivatives as tools for studying the role of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PKA and Epac synergistically inhibit smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Phosphorylation Status of a Cyclic AMP-Responsive Activator Is Modulated via a Chromatin-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N6-modified cAMP derivatives that activate protein kinase A also act as full agonists of murine HCN2 channels - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Specificity of 6-Bnz-cAMP: A Comparative Guide for Researchers
For researchers and professionals in drug development, the quest for highly selective molecular probes is paramount to dissecting complex cellular signaling pathways. N6-Benzoyladenosine-3',5'-cyclic monophosphate (6-Bnz-cAMP) has emerged as a valuable tool for the specific activation of cAMP-dependent protein kinase (PKA). This guide provides an objective comparison of this compound's cross-reactivity with other key cyclic nucleotide-binding proteins, supported by experimental data, to aid in its effective application in research.
This compound is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP) designed to selectively activate PKA, a crucial enzyme in numerous cellular processes.[1] Its utility lies in its ability to differentiate PKA-mediated events from those triggered by other cAMP effectors, most notably the Exchange protein directly activated by cAMP (Epac).[2] This guide delves into the quantitative data that substantiates this selectivity and explores its interactions with other cyclic nucleotide-binding proteins, including cGMP-dependent protein kinase (PKG) and phosphodiesterases (PDEs).
Comparative Analysis of Binding Affinity and Activation
The selectivity of this compound is most evident when comparing its activation potency for PKA versus Epac. As detailed in the seminal work by Christensen et al. (2003), this compound is a full agonist for PKA, while being a very inefficient activator of Epac1.[2] This high degree of selectivity is crucial for researchers aiming to isolate and study PKA-specific signaling cascades.
| Target Protein | Parameter | This compound | cAMP | cGMP | Reference |
| PKA Type I (bovine) | Ka (nM) | 130 | 50 | 3000 | Poppe et al., 2008 |
| PKA Type II (bovine) | Ka (nM) | 260 | 120 | 12000 | Poppe et al., 2008 |
| Epac1 | Kd (µM) | >1000 | 2.8 | >1000 | Christensen et al., 2003 |
| PKG Iα | Ka (nM) | >100,000 | 2000 | 30 | Poppe et al., 2008 |
| PDE1C | IC50 (µM) | >100 | - | - | Poppe et al., 2008 |
| PDE2A | IC50 (µM) | >100 | - | - | Poppe et al., 2008 |
| PDE3A | IC50 (µM) | >100 | - | - | Poppe et al., 2008 |
| PDE4B | IC50 (µM) | >100 | - | - | Poppe et al., 2008 |
| PDE5A | IC50 (µM) | >100 | - | - | Poppe et al., 2008 |
Table 1: Comparative binding affinities (Kd), activation constants (Ka), and inhibitory concentrations (IC50) of this compound and other cyclic nucleotides for various binding proteins. A higher Ka value indicates lower activation potency, while a higher Kd or IC50 value indicates weaker binding or inhibition.
The data clearly demonstrates that this compound is a potent activator of both PKA isozymes, with activation constants in the nanomolar range. In stark contrast, its binding affinity for Epac1 is exceedingly low, with a dissociation constant greater than 1000 µM.[2] This represents a selectivity of over three orders of magnitude for PKA over Epac.
Furthermore, investigations into its cross-reactivity with cGMP-dependent protein kinase (PKG) reveal a significant lack of activation, with a Ka value exceeding 100,000 nM. This highlights the compound's specificity for the cAMP-binding pocket of PKA over the analogous site in PKG.
Regarding its interaction with phosphodiesterases (PDEs), the enzymes responsible for cyclic nucleotide degradation, this compound shows minimal inhibitory activity against a panel of PDE isoforms at concentrations up to 100 µM. This suggests that this compound is not a significant inhibitor of the major PDE families, ensuring that its effects are primarily due to the direct activation of PKA rather than an indirect elevation of endogenous cAMP levels.
Signaling Pathway and Experimental Workflow
To understand the utility of this compound, it is essential to visualize its place within the cAMP signaling pathway and the experimental workflows used to determine its specificity.
The diagram above illustrates how extracellular signals, through G-protein coupled receptors (GPCRs), activate adenylyl cyclase (AC) to produce the second messenger cAMP. While endogenous cAMP can activate multiple effectors, this compound is designed to bypass this and specifically target the inactive PKA holoenzyme, leading to the dissociation of its catalytic subunits and subsequent phosphorylation of target proteins. Its negligible effect on Epac and PKG allows for the clear attribution of observed cellular responses to PKA activity.
The workflow diagram outlines the typical experimental process for assessing the selectivity of compounds like this compound. This involves preparing purified target proteins and the cyclic nucleotides for testing in either binding or functional assays. The resulting data is then analyzed to determine key quantitative parameters such as the dissociation constant (Kd), activation constant (Ka), or the half-maximal inhibitory concentration (IC50).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.
Competitive Radioligand Binding Assay (for Kd determination)
This assay is used to determine the binding affinity of a non-radiolabeled ligand (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]cAMP) for binding to a target protein.
-
Incubation: Purified recombinant target protein (e.g., Epac1) is incubated in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 5 mM MgCl2) with a fixed concentration of [3H]cAMP.
-
Competition: Increasing concentrations of the unlabeled competitor ligand (this compound) are added to the incubation mixture.
-
Equilibration: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: The protein-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which retain the protein-ligand complexes.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific [3H]cAMP binding versus the concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Kd of the competitor is then calculated using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/KL), where [L] is the concentration of the radiolabeled ligand and KL is its dissociation constant.
Kinase Activity Assay (for Ka determination)
This assay measures the ability of an analog to activate a protein kinase by quantifying the phosphorylation of a specific substrate.
-
Reaction Mixture: A reaction mixture is prepared containing the purified inactive PKA holoenzyme, a specific peptide substrate (e.g., Kemptide), and γ-[32P]ATP in a kinase assay buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl2, 1 mg/mL BSA, 1 mM DTT).
-
Activation: Increasing concentrations of the activating ligand (this compound) are added to the reaction mixture.
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 10 minutes) to allow for substrate phosphorylation.
-
Termination: The reaction is stopped, typically by spotting the mixture onto phosphocellulose paper.
-
Washing: The phosphocellulose paper is washed extensively with an acidic solution (e.g., 75 mM phosphoric acid) to remove unincorporated γ-[32P]ATP.
-
Quantification: The amount of 32P incorporated into the peptide substrate is measured using a scintillation counter.
-
Data Analysis: The kinase activity (proportional to the incorporated radioactivity) is plotted against the concentration of the activating ligand. The Ka value, the concentration of the ligand that produces half-maximal activation, is determined by fitting the data to a sigmoidal dose-response curve.
Conclusion
The experimental data overwhelmingly supports the classification of this compound as a highly selective activator of PKA. Its minimal interaction with Epac, PKG, and a range of PDEs makes it an indispensable tool for researchers seeking to delineate the specific roles of PKA in complex signaling networks. By understanding its cross-reactivity profile and the experimental methodologies used for its characterization, scientists can confidently employ this compound to gain clearer insights into PKA-dependent physiological and pathological processes.
References
- 1. Cyclic Nucleotide Phosphodiesterases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 6-Bnz-cAMP
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-Bnz-cAMP (N6-Benzoyladenosine-3′,5′-cyclic monophosphate), a cell-permeable analog of cyclic AMP used to selectively activate cAMP-dependent protein kinase (PKA). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Handling Protocols
Proper handling of this compound is crucial to minimize exposure and prevent contamination. The following table summarizes the required personal protective equipment (PPE) and key handling parameters.
| Parameter | Specification | Source(s) |
| Eye Protection | Safety glasses with side-shields or goggles. | |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | |
| Respiratory Protection | Type N95 (US) or equivalent dust mask. | |
| Skin and Body Protection | Laboratory coat. | |
| Handling Environment | Handle in a well-ventilated area, preferably a fume hood. | [1] |
| Storage Temperature | Long-term: -20°C to -70°C. | |
| Hygiene Practices | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | [1] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Reconstitution:
-
Before use, allow the vial of this compound to equilibrate to room temperature to prevent condensation.
-
Reconstitute the powder in an appropriate solvent, such as sterile water or a buffer solution, to the desired stock concentration.
-
Ensure the powder is fully dissolved by gentle vortexing or pipetting.
2. Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the reconstituted stock solution into single-use volumes.
-
Store the aliquots at -20°C or below for long-term stability.
3. Use in Experiments:
-
When adding this compound to cell cultures or experimental systems, use appropriate sterile techniques to prevent contamination.
-
Keep accurate records of the concentration and volume used.
4. Spill Management:
-
In case of a spill, wear appropriate PPE.
-
For a solid spill, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.
-
For a liquid spill, absorb with an inert material and place it in a sealed container for disposal.
-
Clean the spill area with a suitable disinfectant or cleaning agent.
Disposal Plan
The disposal of this compound and any contaminated materials must comply with local, state, and federal regulations for chemical waste.
1. Waste Segregation:
-
Segregate all waste contaminated with this compound from general laboratory waste. This includes unused solutions, used culture media, and disposable labware (e.g., pipette tips, tubes).
2. Waste Collection:
-
Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container. The label should clearly identify the contents.
3. Disposal of Empty Containers:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. After thorough rinsing, the container can be disposed of as non-hazardous waste, following institutional guidelines.
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Emergency Procedures
| Situation | Action | Source(s) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [1] |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. | [1] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention. | [1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. A structurally similar compound, N6-Benzoyladenosine, is harmful if swallowed. | [1] |
Visualized Workflow for Handling and Disposal
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
